RUC-1
Description
Properties
Molecular Formula |
C11H15N5OS |
|---|---|
Molecular Weight |
265.34 g/mol |
IUPAC Name |
2-ethyl-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H15N5OS/c1-2-9-14-16-10(17)7-8(13-11(16)18-9)15-5-3-12-4-6-15/h7,12H,2-6H2,1H3 |
InChI Key |
WUYNDJNASMITGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C=C(N=C2S1)N3CCNCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RUC-1; RUC 1; RUC1; |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of the RUC-1 Binding Site on Integrin αIIbβ3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αIIbβ3, also known as glycoprotein IIb/IIIa, is a key receptor on the surface of platelets that plays a crucial role in hemostasis and thrombosis. Upon platelet activation, αIIbβ3 undergoes a conformational change to a high-affinity state, enabling it to bind its primary ligand, fibrinogen, and mediate platelet aggregation.[1][2][3] Consequently, αIIbβ3 has been a major target for the development of antiplatelet therapies.
RUC-1 is a novel small-molecule antagonist of αIIbβ3 that exhibits a unique mechanism of action compared to traditional Arg-Gly-Asp (RGD)-mimetic inhibitors like eptifibatide and tirofiban.[1][2][4] This technical guide provides an in-depth characterization of the this compound binding site on αIIbβ3, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular interactions and signaling pathways.
This compound Binding Site and Mechanism of Action
Crystallographic and molecular dynamics studies have revealed that this compound binds exclusively to a pocket within the β-propeller domain of the αIIb subunit of the integrin.[2][5][6] This interaction is distinct from that of RGD-mimetic drugs, which bind to a site spanning both the αIIb and β3 subunits and directly interact with the Metal Ion-Dependent Adhesion Site (MIDAS) in the β3 subunit.[2][4]
The key features of the this compound binding mechanism are:
-
αIIb Specificity: this compound makes no contact with the β3 subunit.[1][2][4]
-
Key Residues: The binding of this compound to the αIIb β-propeller is critically dependent on interactions with residues Tyrosine 190 (Y190) and Aspartic Acid 232 (D232).[1][2]
-
No Conformational Change: Unlike RGD-mimetics, this compound does not induce the "open" or high-affinity conformation of αIIbβ3.[1][2][4][7][8] It stabilizes the closed, low-affinity state of the receptor.
This unique mechanism of action prevents this compound from "priming" the receptor, a phenomenon observed with some RGD-mimetics where transient binding can lead to a temporary increase in receptor affinity for its natural ligands.[7][8]
Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of this compound and its derivatives with αIIbβ3.
Table 1: Inhibitory Potency of RUC Compounds
| Compound | Target | Assay | IC50 | Citation(s) |
| This compound | Human αIIbβ3 | Fibrinogen Binding Inhibition | ~10-13 μM | [6][7][8] |
| RUC-2 | Human αIIbβ3 | ADP-induced Platelet Aggregation | ~90 nM | [7][8] |
| RUC-4 (Zalunfiban) | Human αIIbβ3 | ADP-induced Platelet Aggregation | ~20% more potent than RUC-2 | [7][8] |
Table 2: Impact of αIIb Mutations on this compound Affinity
| Mutation | Effect on this compound Affinity | Method of Assessment | Citation(s) |
| Y190F | ~80% reduction | 6-fold increase in IC50 for fibrinogen binding inhibition | [2] |
| D232H | >95% reduction | Inhibition of fibrinogen binding | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the this compound αIIbβ3 binding site.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to substitute specific amino acid residues in the αIIb subunit to identify those critical for this compound binding. The QuikChange™ Site-Directed Mutagenesis Kit is a common tool for this purpose.
Protocol Overview:
-
Primer Design: Design mutagenic oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation (e.g., Y190F or D232H in the αIIb cDNA). The primers should anneal to the same sequence on opposite strands of the plasmid.
-
Mutant Strand Synthesis: Perform thermal cycling using a high-fidelity DNA polymerase (e.g., PfuTurbo) to replicate both plasmid strands, incorporating the mutagenic primers.
-
Digestion of Parental DNA: Digest the parental, non-mutated DNA template using the Dpn I endonuclease, which specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the nicked, mutated plasmid DNA into competent E. coli cells for amplification.
-
Verification: Sequence the mutated plasmid DNA to confirm the presence of the desired mutation.
-
Expression: Transfect the mutated αIIb cDNA along with wild-type β3 cDNA into a suitable mammalian cell line (e.g., CHO cells) for functional assays.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the this compound binding site on the αIIbβ3 headpiece.
Protocol Overview:
-
Protein Expression and Purification: Express and purify the αIIbβ3 headpiece fragment.
-
Crystallization: Grow crystals of the αIIbβ3 headpiece in the absence of any ligand.
-
Soaking: Soak the grown crystals in a solution containing this compound to allow the molecule to diffuse into the crystal lattice and bind to the protein.
-
Data Collection: Expose the this compound-soaked crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the αIIbβ3-RUC-1 complex.
Cell Adhesion Assay
Cell adhesion assays are used to assess the inhibitory effect of this compound on the binding of αIIbβ3-expressing cells to its ligand, fibrinogen.
Protocol Overview:
-
Plate Coating: Coat 96-well microtiter plates with fibrinogen (e.g., 10-50 µg/mL) and block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
Cell Preparation: Use a cell line stably expressing human αIIbβ3 (e.g., CHO cells). Suspend the cells in a serum-free medium.
-
Inhibition: Incubate the cells with various concentrations of this compound or a vehicle control.
-
Adhesion: Add the cell suspension to the fibrinogen-coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescently labeled cell population.
Gel Filtration Chromatography
Gel filtration chromatography (also known as size-exclusion chromatography) is used to assess changes in the hydrodynamic radius of the αIIbβ3 protein, providing insights into conformational changes upon ligand binding.
Protocol Overview:
-
Column Selection and Equilibration: Select a gel filtration column with a fractionation range appropriate for the size of the αIIbβ3 ectodomain (approx. 226 kDa). Equilibrate the column with a suitable buffer.
-
Sample Preparation: Prepare purified αIIbβ3 ectodomain in the presence or absence of this compound or other ligands (e.g., eptifibatide).
-
Chromatography: Inject the protein sample onto the column and elute with the equilibration buffer at a constant flow rate.
-
Detection: Monitor the protein elution profile using an in-line UV detector (at 280 nm).
-
Analysis: Compare the elution volumes of αIIbβ3 in the different conditions. A shift to a smaller elution volume indicates an increase in the Stokes radius, suggesting a more extended conformation.
Dynamic Light Scattering (DLS)
DLS is another technique used to measure the size and size distribution of macromolecules in solution, providing information about conformational changes.
Protocol Overview:
-
Sample Preparation: Prepare samples of purified αIIbβ3 in a suitable buffer, with and without the addition of this compound or other ligands. The samples should be filtered to remove any dust or aggregates.
-
Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.
-
Data Acquisition: Place the sample in the instrument and collect the light scattering data over time. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the protein molecules.
-
Data Analysis: The instrument's software calculates the translational diffusion coefficient from the intensity fluctuations. This is then used to determine the hydrodynamic radius (Stokes radius) of the protein using the Stokes-Einstein equation. An increase in the Stokes radius is indicative of a conformational change to a more extended state. For αIIbβ3, a Stokes radius of approximately 7.67 nm has been reported for the detergent-solubilized complex.[1]
Visualizations
Logical Flow of this compound Binding Site Characterization
References
- 1. Mechanism of integrin activation by talin and its cooperation with kindlin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAP interactions with talin and kindlin promote platelet integrin αIIbβ3 activation and stable fibrinogen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROBING αIIbβ3: LIGAND INTERACTIONS BY DYNAMIC FORCE SPECTROSCOPY AND SURFACE PLASMON RESONANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Kindlin-mediated Activation of Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kindlins, Integrin Activation and the Regulation of Talin Recruitment to αIIbβ3 | PLOS One [journals.plos.org]
- 8. Kindlin Assists Talin to Promote Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RUC-1: A Novel αIIbβ3 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RUC-1 is a small molecule inhibitor that demonstrates high specificity for the platelet integrin αIIbβ3, a key receptor in platelet aggregation and thrombus formation. Identified through high-throughput screening, this compound represents a novel class of antiplatelet agents that bind exclusively to the αIIb subunit of the receptor. This unique mechanism of action distinguishes it from many existing αIIbβ3 antagonists that interact with both the αIIb and β3 subunits. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on platelet signaling pathways.
Chemical Structure and Properties
This compound, with the CAS Number 796886-30-1, is characterized by a core 5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one heterocyclic structure. Its chemical formula is C₁₃H₁₁F₃N₆OS.
Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁F₃N₆OS | |
| CAS Number | 796886-30-1 | [4] |
| Molar Mass | 372.33 g/mol | |
| Core Structure | 5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one |
Mechanism of Action
This compound functions as a competitive antagonist of the αIIbβ3 integrin receptor on the surface of platelets. Its mechanism is distinct in that it binds exclusively to a pocket on the β-propeller domain of the αIIb subunit.[3][5][6] This binding prevents the conformational changes in αIIbβ3 that are necessary for it to bind its primary ligand, fibrinogen. By inhibiting the αIIbβ3-fibrinogen interaction, this compound effectively blocks the final common pathway of platelet aggregation, regardless of the initial platelet agonist.
Unlike many RGD (Arginine-Glycine-Aspartate)-mimetic inhibitors, this compound does not interact with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[3][5] This is significant because interaction at the β3 subunit can sometimes lead to paradoxical platelet activation.
Biological Properties and Efficacy
This compound has been shown to be a potent inhibitor of platelet aggregation. While its direct successor, RUC-2, is approximately 100 times more potent, this compound laid the groundwork for this new class of inhibitors.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| IC₅₀ (αIIbβ3 Inhibition) | ~10 µM | Platelet Adhesion Assay | |
| Specificity | Selective for αIIbβ3 over αVβ3 | Cell Adhesion Assays |
Mutational studies have highlighted the importance of specific residues in the αIIb subunit for this compound binding. For instance, a Y190F mutation in the αIIb subunit leads to a significant reduction in this compound affinity.[3][6]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available and has been described as "restrictive", the general approach involves the construction of the 5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one core. This is typically achieved through the cyclization of a 2-amino-1,3,4-thiadiazole derivative with a β-ketoester or a similar three-carbon synthon. The specific substituents on the thiadiazole and the pyrimidinone ring would be introduced through the choice of starting materials and subsequent modifications.
Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation can be assessed using light transmission aggregometry (LTA).
Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Whole blood is collected in sodium citrate and centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is incubated with various concentrations of this compound or a vehicle control.
-
Agonist Addition: Platelet aggregation is induced by adding an agonist such as ADP (adenosine diphosphate) or thrombin.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The extent of inhibition is calculated by comparing the aggregation in the presence of this compound to the control. The IC₅₀ value is then determined.
Fibrinogen Binding Assay
The ability of this compound to inhibit the binding of fibrinogen to platelets can be quantified using flow cytometry.
Protocol:
-
Platelet Preparation: Washed platelets or PRP is prepared from whole blood.
-
Incubation: Platelets are incubated with this compound at various concentrations.
-
Activation and Labeling: Platelets are activated with an agonist (e.g., ADP) in the presence of fluorescently labeled fibrinogen (e.g., FITC-fibrinogen).
-
Flow Cytometry: The fluorescence intensity of individual platelets is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity, which corresponds to the amount of bound fibrinogen, is determined for each this compound concentration. This allows for the calculation of the IC₅₀ for fibrinogen binding inhibition.
Signaling Pathways
The αIIbβ3 integrin participates in bidirectional signaling: "inside-out" signaling, which activates the receptor, and "outside-in" signaling, which is initiated upon ligand binding and leads to various downstream cellular events. By blocking fibrinogen binding, this compound primarily affects outside-in signaling.
Inside-Out Signaling Leading to αIIbβ3 Activation
Platelet agonists (e.g., thrombin, ADP, collagen) bind to their respective receptors, initiating intracellular signaling cascades that converge on the activation of αIIbβ3. This "inside-out" signaling involves key molecules like talin and kindlin, which bind to the cytoplasmic tail of the β3 subunit, causing a conformational change in the extracellular domain of the integrin to a high-affinity state for fibrinogen.
Effect of this compound on Outside-In Signaling
Once activated, the binding of fibrinogen to multiple αIIbβ3 receptors on adjacent platelets leads to platelet aggregation. This ligand binding also initiates "outside-in" signaling, a complex cascade of intracellular events that stabilize the platelet aggregate and promote clot retraction. Key downstream effectors of outside-in signaling include Src family kinases, FAK (Focal Adhesion Kinase), and the activation of the small GTPase RhoA, leading to cytoskeletal reorganization.
This compound, by preventing the initial binding of fibrinogen, effectively abrogates this entire downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of RUC-1 in Understanding Integrin Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell adhesion, signaling, and mechanotransduction. Comprising α and β subunits, these receptors mediate cell-extracellular matrix (ECM) and cell-cell interactions, making them critical players in a vast array of physiological and pathological processes, including thrombosis, inflammation, and cancer. The platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) is a key mediator of platelet aggregation and thrombus formation, making it a prime target for antiplatelet therapies.[1] RUC-1 is a novel small molecule antagonist that has emerged as a valuable tool for dissecting the intricacies of integrin αIIbβ3 biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying integrin function, with a focus on quantitative data, experimental protocols, and signaling pathways.
This compound: A Unique Antagonist of Integrin αIIbβ3
This compound was identified through high-throughput screening as a potent and specific inhibitor of the platelet integrin αIIbβ3.[2][3] Unlike many other αIIbβ3 antagonists that mimic the Arginine-Glycine-Aspartate (RGD) sequence of natural ligands like fibrinogen, this compound possesses a unique mechanism of action.[1] This distinction has significant implications for its biological effects and its utility as a research tool and potential therapeutic agent.
Mechanism of Action
Structural and functional studies have revealed that this compound binds exclusively to a pocket on the β-propeller domain of the αIIb subunit of the integrin.[1][4] This binding is in stark contrast to RGD-mimetic drugs, which typically interact with both the αIIb and β3 subunits and coordinate with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[1]
The key features of this compound's mechanism of action are:
-
Allosteric Inhibition: By binding to the αIIb subunit, this compound allosterically inhibits ligand binding to the αIIbβ3 receptor.
-
Stabilization of the Inactive State: Crucially, this compound locks the integrin in a closed, low-affinity conformation.[1][5] This prevents the conformational changes that are necessary for integrin activation and high-affinity ligand binding.
-
No Induction of Conformational Changes: Unlike some other αIIbβ3 antagonists, this compound does not induce the "open" conformation of the integrin headpiece.[1] This is significant because the induction of an active conformation by antagonists has been linked to potential side effects such as thrombocytopenia.
The unique binding site of this compound has been mapped to include key residues such as Tyr190 and Asp232 on the αIIb subunit.[1] Mutations in these residues have been shown to significantly reduce the affinity of this compound for the receptor.[1]
Quantitative Data on this compound and its Derivatives
The inhibitory potency of this compound and its more potent congeners, RUC-2 and RUC-4, has been quantified in various assays. These data provide a clear measure of their efficacy in blocking integrin αIIbβ3 function.
| Compound | Assay | Cell Type/System | Agonist | IC50 (nM) | Reference |
| This compound | Fibrinogen Binding Inhibition | Recombinant cell line expressing Y190F αIIbβ3 | - | ~6-fold increase compared to wild-type | [1] |
| This compound | Fibrinogen Binding Inhibition | Recombinant cell line expressing D232H αIIbβ3 | - | >95% decrease in affinity compared to wild-type | [1] |
| RUC-2 | Platelet Aggregation | Human Platelets | ADP | ~100-fold more potent than this compound | [3] |
| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 40 ± 9 (without aspirin) | [3] |
| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 37 ± 5 (with aspirin) | [3] |
| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | TRAP | 66 ± 25 (citrate anticoagulant) | [3] |
| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | TRAP | 122 ± 17 (PPACK anticoagulant) | [3] |
| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 54 ± 13 (citrate anticoagulant) | [3] |
| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 102 ± 22 (PPACK anticoagulant) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experiments used to characterize the effects of this compound on integrin biology.
Fibrinogen Binding Inhibition Assay
This assay quantifies the ability of this compound to inhibit the binding of fibrinogen to αIIbβ3-expressing cells.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human αIIbβ3.
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.6 mM glucose, 10 mM HEPES, pH 7.4).
-
Human fibrinogen labeled with a fluorescent probe (e.g., Alexa Fluor 488).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Bovine Serum Albumin (BSA).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Culture CHO-αIIbβ3 cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and wash them twice with Tyrode's buffer. Resuspend the cells in Tyrode's buffer containing 1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Inhibitor Addition: Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature.
-
Ligand Addition: Add 25 µL of fluorescently labeled fibrinogen (final concentration, e.g., 10 µg/mL) to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cells three times with 200 µL of cold Tyrode's buffer.
-
Fluorescence Measurement: After the final wash, resuspend the cell pellet in 100 µL of Tyrode's buffer. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
Platelet Aggregation Assay
This assay measures the effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Thrombin Receptor Activating Peptide - TRAP).
-
This compound dissolved in DMSO.
-
Platelet-poor plasma (PPP) as a blank.
-
Light Transmission Aggregometer (LTA).
-
Aggregometer cuvettes with stir bars.
Protocol:
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.
-
Assay Procedure:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the LTA at 37°C for at least 5 minutes to equilibrate.
-
Add 5 µL of this compound at various concentrations or vehicle control (DMSO) to the PRP and incubate for 2-5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with PPP.
-
Add 50 µL of the platelet agonist (e.g., 10 µM ADP or 20 µM TRAP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the this compound concentration.[6]
Flow Cytometry for Integrin Activation (PAC-1 Binding)
This assay uses a conformation-specific monoclonal antibody, PAC-1, to detect the active conformation of αIIbβ3 on the surface of platelets.
Materials:
-
Freshly prepared human PRP.
-
Platelet agonist (e.g., ADP).
-
This compound dissolved in DMSO.
-
FITC-conjugated PAC-1 antibody.
-
FITC-conjugated isotype control antibody.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Platelet Preparation: Adjust PRP to a concentration of 1 x 10^7 platelets/mL with Tyrode's buffer.
-
Incubation with Inhibitor: Aliquot 100 µL of the platelet suspension into flow cytometry tubes. Add this compound at desired concentrations or vehicle control and incubate for 15 minutes at room temperature.
-
Activation and Staining:
-
Add the platelet agonist (e.g., 10 µM ADP) to the tubes and incubate for 10 minutes at room temperature.
-
Add FITC-conjugated PAC-1 antibody (or isotype control) at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional): Add 400 µL of 1% paraformaldehyde in PBS to fix the platelets.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of PAC-1 binding.
-
-
Data Analysis: Subtract the MFI of the isotype control from the MFI of PAC-1 staining. Normalize the PAC-1 binding in the presence of this compound to the binding in the vehicle-treated, activated control.[7][8]
Signaling Pathways and this compound's Point of Intervention
Integrin activation is a tightly regulated process involving bidirectional signaling: "inside-out" and "outside-in" signaling. This compound's unique mechanism of action places it as a key modulator of the initial stages of integrin-mediated events.
Inside-Out Signaling
Inside-out signaling refers to intracellular signals that lead to a conformational change in the integrin, increasing its affinity for extracellular ligands. This process is crucial for platelet activation and adhesion. Key players in this pathway include talin and kindlin, which bind to the cytoplasmic tail of the β3 subunit.
Caption: Inside-Out Signaling Pathway and this compound Inhibition.
This compound intervenes at a critical step by binding to the αIIb subunit and stabilizing the inactive, bent conformation of αIIbβ3. This prevents the conformational changes necessary for talin and kindlin to effectively bind to the β3 cytoplasmic tail and trigger the inside-out activation cascade.
Outside-In Signaling
Once an integrin binds to its ligand, it initiates "outside-in" signaling, a cascade of intracellular events that lead to various cellular responses, including cell spreading, migration, and proliferation. This involves the recruitment of a complex network of signaling and cytoskeletal proteins to the cytoplasmic tails of the integrin.
Caption: Outside-In Signaling and the Impact of this compound.
By preventing the initial high-affinity binding of ligands like fibrinogen to αIIbβ3, this compound effectively blocks the initiation of outside-in signaling cascades. This makes it a powerful tool for studying the consequences of inhibiting the very first step of integrin-mediated cell adhesion and signaling.
Experimental Workflow for a Typical this compound Study
The following diagram illustrates a typical workflow for investigating the effects of this compound on platelet function.
Caption: Experimental Workflow for this compound Platelet Function Studies.
Conclusion and Future Directions
This compound and its derivatives represent a significant advancement in the field of integrin research and drug development. Its unique allosteric mechanism of inhibiting αIIbβ3 by stabilizing the inactive conformation provides a powerful tool to dissect the molecular events of integrin activation. The lack of induced conformational changes that can lead to neoepitope formation makes this compound and its congeners, like RUC-4 (Zalunfiban), promising candidates for antiplatelet therapy with a potentially improved safety profile.
Future research will likely focus on further elucidating the precise structural dynamics of the this compound-integrin interaction and exploring the therapeutic potential of this class of inhibitors in various thrombotic disorders. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide will serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of integrin biology and develop next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Zalunfiban - Wikipedia [en.wikipedia.org]
- 3. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiplatelet Agents RUC-1, RUC-2, and Zalunfiban
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the development, mechanism of action, and preclinical and clinical data for the novel antiplatelet agent Zalunfiban (RUC-4) and its precursors, RUC-1 and RUC-2. These compounds represent a unique class of glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors that lock the receptor in an inactive conformation, offering a distinct pharmacological profile. This document consolidates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and developmental workflows to serve as a critical resource for researchers in thrombosis and hemostasis.
Introduction: The Evolution from this compound to Zalunfiban
The journey from the initial discovery of this compound to the clinical development of Zalunfiban is a story of rational drug design aimed at creating a rapid-acting, potent, and safe antiplatelet agent for the prehospital treatment of ST-segment elevation myocardial infarction (STEMI).
In the early 2000s, the laboratory of Dr. Barry S. Coller at Rockefeller University initiated a high-throughput screening campaign to identify novel small molecule inhibitors of the platelet integrin αIIbβ3, also known as the GPIIb/IIIa receptor.[1] This effort led to the discovery of This compound , a compound with a unique mechanism of action.[1]
Subsequent structure-based drug design led to the development of RUC-2 , a congener of this compound with a reported 100-fold greater potency in blocking platelet aggregation.[1] While RUC-2 showed promising results in animal models, its low aqueous solubility limited its potential for rapid administration in an emergency setting, such as via an autoinjector.[1]
To overcome this limitation, further molecular modification was undertaken. By replacing a benzene ring in the RUC-2 structure with a pyridine ring, researchers developed RUC-4 , later named Zalunfiban .[1] This modification not only enhanced the compound's solubility but also increased its potency, making it a viable candidate for subcutaneous or intramuscular injection.[1] Zalunfiban is currently being developed by CeleCor Therapeutics, a company founded by Dr. Coller.[1]
Mechanism of Action: A Novel Approach to GPIIb/IIIa Inhibition
This compound, RUC-2, and Zalunfiban share a unique mechanism of action that distinguishes them from other GPIIb/IIIa inhibitors. Instead of directly competing with fibrinogen for the binding site, these molecules bind to the GPIIb/IIIa receptor and displace the magnesium ion (Mg²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit.[1][2] This displacement locks the receptor in an inactive, low-affinity conformation.[1][2]
By stabilizing the inactive state of the GPIIb/IIIa receptor, these compounds prevent the conformational changes necessary for ligand binding. This, in turn, inhibits platelet aggregation induced by a wide range of agonists, including thrombin, thromboxane A2, and ADP.[1][3] This mechanism is also believed to reduce the risk of thrombocytopenia, a potential side effect associated with some other GPIIb/IIIa inhibitors that can induce neoepitopes on the receptor.[4]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, RUC-2, and Zalunfiban from preclinical and clinical studies.
Table 1: In Vitro Antiplatelet Activity
| Compound | Assay | Agonist | IC₅₀ (nM) | Source |
| RUC-2 | Platelet Aggregation | ADP | ~10-fold more potent than this compound | [5] |
| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, citrate) | ADP | 54 ± 13 | [2] |
| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, citrate) | TRAP | 66 ± 25 | [2] |
| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, PPACK) | ADP | 102 ± 22 | [2] |
| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, PPACK) | TRAP | 122 ± 17 | [2] |
| PRP: Platelet-Rich Plasma; TRAP: Thrombin Receptor Activating Peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone |
Table 2: Preclinical Pharmacokinetics of Zalunfiban (RUC-4) in Non-Human Primates
| Dose (mg/kg) | Route | Cₘₐₓ (µM) | Tₘₐₓ (min) | T₁/₂ (hours) | Bioavailability |
| 1.0 | IM | 0.45 | 5 | 0.41 | 1.2 |
| 1.0 | SC | 0.13 | 15 | 0.56 | 0.55 |
| 1.93 | IM | 0.72 | 5 | 0.28 | 0.60 |
| 1.93 | SC | 0.38 | 5 | 0.43 | 0.88 |
| 3.86 | IM | 1.48 | 5 | 0.35 | 0.62 |
| 3.86 | SC | 0.81 | 5 | 0.45 | 0.73 |
| Data from a study in cynomolgus monkeys.[2] |
Table 3: Zalunfiban Phase IIa Clinical Trial Data in STEMI Patients
| Dose (mg/kg) | N | Patients with TIMI flow grade 2 or 3 at initial angiogram | p-trend |
| 0.075 | 7 | 1/7 | 0.004 |
| 0.090 | 9 | 6/9 | |
| 0.110 | 8 | 7/8 | |
| TIMI: Thrombolysis in Myocardial Infarction.[6] |
Table 4: Zalunfiban Phase III (CELEBRATE Trial) Clinical Trial Data in STEMI Patients
| Treatment Group | N | Primary Efficacy Endpoint (Adjusted Odds Ratio vs. Placebo) | Primary Safety Endpoint (Severe/Life-threatening Bleeding) |
| Zalunfiban (0.11 mg/kg) | 853 | 0.79 (95% CI, 0.65 to 0.98; p=0.028) | Not significantly different from placebo |
| Zalunfiban (0.13 mg/kg) | 818 | ||
| Placebo | 796 | ||
| The primary efficacy endpoint was a hierarchical composite of clinical outcomes at 30 days.[7] |
Experimental Protocols
High-Throughput Screening for this compound Discovery (Illustrative Workflow)
The discovery of this compound involved a high-throughput screen of a large chemical library for inhibitors of platelet adhesion to fibrinogen. While the specific, detailed protocol from the original screen is not publicly available, a typical workflow for such a screen is outlined below.
In Vitro Platelet Aggregation Assays
LTA is a widely used method to assess platelet function. The following is a generalized protocol:
-
Blood Collection: Whole blood is collected from consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a blank or reference.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The test compound (e.g., this compound, RUC-2, or Zalunfiban) or vehicle control is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid, or TRAP) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission, and IC₅₀ values can be calculated from dose-response curves.
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.
-
Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.
-
Assay Cartridge: The assay is performed using a single-use cartridge containing fibrinogen-coated beads and a platelet agonist.
-
Procedure:
-
The blood collection tube is inserted into the instrument.
-
The instrument automatically transfers the blood into the assay cartridge.
-
The agonist in the cartridge activates the platelets, which then bind to the fibrinogen-coated beads, causing agglutination.
-
The instrument measures the change in light transmittance as the beads and platelets agglutinate.
-
-
Results: The results are reported in P2Y12 Reaction Units (PRU) or Aspirin Reaction Units (ARU), depending on the specific cartridge used.
Preclinical Toxicology Studies (General Outline)
A standard battery of preclinical toxicology studies is required to assess the safety of a new drug candidate before human trials.
Signaling Pathways
Zalunfiban and its precursors act by preventing the "inside-out" signaling that leads to GPIIb/IIIa activation and subsequent "outside-in" signaling. By locking the receptor in an inactive state, the downstream signaling events that lead to platelet spreading, granule secretion, and clot retraction are inhibited.
Conclusion
The development of this compound, RUC-2, and ultimately Zalunfiban represents a significant advancement in the field of antiplatelet therapy. The unique mechanism of action, which involves locking the GPIIb/IIIa receptor in an inactive conformation, offers the potential for potent and rapid inhibition of platelet aggregation with a favorable safety profile. The promising results from the preclinical and clinical studies of Zalunfiban, particularly its efficacy in the prehospital setting for STEMI patients, highlight its potential to address a critical unmet medical need. Further research and the full publication of the CELEBRATE trial results are eagerly awaited by the scientific and medical communities. This technical guide serves as a foundational resource for understanding the science behind this novel class of antiplatelet agents.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 4. diagramresearch.com [diagramresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. celecor.com [celecor.com]
In Silico Modeling of RUC-1 Binding to αIIbβ3: A Technical Guide
This technical guide provides an in-depth analysis of the in silico modeling of RUC-1, a novel antagonist, binding to the platelet integrin receptor αIIbβ3. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding mechanism, quantitative data, experimental methodologies, and the logical framework of the interaction.
Introduction to αIIbβ3 and this compound
The platelet integrin αIIbβ3 plays a crucial role in hemostasis and thrombosis by mediating platelet aggregation through its binding to plasma proteins like fibrinogen and von Willebrand factor.[1] The activation of αIIbβ3 is a key event that triggers platelet aggregation.[2] Small molecule antagonists of αIIbβ3 are potent antiplatelet agents. This compound is a novel αIIbβ3-specific small molecule antagonist that has been shown to bind exclusively to the αIIb subunit, a characteristic that distinguishes it from many other αIIbβ3 antagonists that interact with both the αIIb and β3 subunits.[1][3] This unique binding mode has significant therapeutic implications, as it may avoid certain adverse effects associated with other αIIbβ3 inhibitors.
This compound Binding Site and Mechanism
Crystallographic and in silico studies have revealed that this compound binds to a pocket formed by the αIIb β-propeller domain.[1][3] Notably, its binding does not involve interaction with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit, which is a common feature for many RGD-mimetic drugs.[1][3] The binding of this compound does not induce the "open" conformation of the αIIbβ3 headpiece; instead, the receptor maintains a "closed" conformation, similar to its unliganded state.[1][3] This is in stark contrast to antagonists like eptifibatide and tirofiban, which cause a significant swing-out of the β3 hybrid domain.[1][3]
Molecular dynamics simulations have further elucidated the stability of the this compound binding pose within the αIIb β-propeller domain.[4] Key residues on the αIIb subunit, specifically Tyrosine 190 (Y190) and Aspartic Acid 232 (D232), have been identified as critical for this compound binding.[1][3]
Quantitative Data: this compound Binding Affinity
Site-directed mutagenesis studies have quantified the importance of key residues in the αIIb subunit for this compound binding affinity. The following table summarizes the impact of specific mutations on the inhibitory activity of this compound.
| Mutant Receptor | Change in IC50 for Fibrinogen Binding Inhibition | Approximate Reduction in this compound Affinity | Reference |
| Y190F αIIbβ3 | 6-fold increase | ~80% | [1][3] |
| D232H αIIbβ3 | Not specified, but affinity is greatly reduced | >95% | [1][3] |
Experimental and Computational Protocols
The elucidation of the this compound binding mechanism has been a multi-disciplinary effort combining X-ray crystallography, molecular dynamics simulations, and functional assays.
X-ray Crystallography
The crystal structure of the αIIbβ3 headpiece in complex with this compound was determined to reveal the atomic details of the interaction.
-
Protein Expression and Purification: The ectodomain of αIIbβ3 is expressed in a suitable cell line (e.g., mammalian cells) and purified using affinity chromatography.
-
Crystallization: The purified αIIbβ3 headpiece is crystallized, often in the presence of a Fab fragment to facilitate crystal packing.
-
Ligand Soaking: this compound is introduced into the crystals by soaking.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to build and refine the atomic model of the αIIbβ3-RUC-1 complex.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamics and stability of the this compound binding pocket and to identify key interactions.
-
System Setup: The crystal structure of the αIIbβ3-RUC-1 complex is used as the starting point. The complex is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions.
-
Force Field: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic interactions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: Long-timescale MD simulations (nanoseconds to microseconds) are performed to sample the conformational space of the complex.
-
Analysis: Trajectories are analyzed to determine the stability of the binding pose, identify key hydrogen bonds and other interactions, and calculate binding free energies.[4]
Metadynamics Simulations
Metadynamics is an enhanced sampling technique used to explore the free energy landscape of ligand binding and identify the lowest energy binding state.
-
Collective Variables: One or more collective variables that describe the binding process (e.g., the distance between the ligand and the binding site) are chosen.
-
Biasing Potential: A history-dependent biasing potential is added to the system's Hamiltonian to discourage the system from revisiting already explored regions of the conformational space.
-
Free Energy Reconstruction: The free energy surface is reconstructed from the accumulated biasing potential, revealing the most stable binding poses.
Functional Assays
-
Fibrinogen Binding Inhibition Assay: The ability of this compound to inhibit the binding of fibrinogen to αIIbβ3 is measured. This is often done using purified receptors or in a cell-based assay with cells expressing αIIbβ3. The IC50 value, the concentration of inhibitor required to reduce fibrinogen binding by 50%, is determined.
-
Site-Directed Mutagenesis: To validate the importance of specific residues identified by crystallography and MD simulations, mutations are introduced into the αIIb subunit (e.g., Y190F, D232H). The effect of these mutations on this compound binding affinity is then assessed using functional assays.[1][3]
Visualizations
Signaling Pathway of αIIbβ3 Activation
Caption: Inside-out signaling pathway leading to αIIbβ3 activation and platelet aggregation.
In Silico Modeling Workflow for this compound Binding
Caption: A typical workflow for the in silico modeling of this compound binding to αIIbβ3.
Logical Relationship of this compound Binding and αIIbβ3 Conformation
References
Early Preclinical Data on RUC-1 Efficacy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
RUC-1 is a novel small molecule inhibitor targeting the platelet integrin αIIbβ3, a key receptor in platelet aggregation and thrombus formation.[1] Identified through high-throughput screening of over 30,000 compounds, this compound presented a unique mechanism of action, leading to its selection for further drug development.[2] This compound served as the foundational scaffold for the development of more potent and soluble analogs, including RUC-2 and ultimately Zalunfiban (RUC-4), an agent intended for the emergency prehospital treatment of ST-elevation myocardial infarction (STEMI).[2][3][4] This technical guide provides a comprehensive overview of the early preclinical data on this compound and its successors, focusing on its mechanism of action, efficacy data from various in vitro and in vivo models, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound and its derivatives function as antagonists of the αIIbβ3 integrin receptor.[1] Unlike many ligand-mimetic drugs that bind to both the αIIb and β3 subunits, this compound exhibits a distinct binding mechanism.[1] Crystallographic and molecular dynamics studies have revealed that this compound binds exclusively to a pocket within the αIIb β-propeller domain.[1] This interaction does not involve the MIDAS (metal ion-dependent adhesion site) metal ion in the β3 I domain, a common target for other αIIbβ3 antagonists.[1][5] Key residues identified as crucial for this compound binding are αIIb Y190 and αIIb D232.[1] By binding to this site, this compound locks the αIIbβ3 receptor in an inactive, closed conformation, preventing the binding of its natural ligands, fibrinogen and von Willebrand factor, and thereby inhibiting platelet aggregation.[1][2]
Signaling Pathway of αIIbβ3 Inhibition by this compound
Caption: this compound binds to the αIIb subunit, preventing αIIbβ3 activation and subsequent platelet aggregation.
Preclinical Efficacy Data
While specific quantitative preclinical efficacy data for this compound is limited in publicly available literature, the data for its more potent analogs, RUC-2 and RUC-4, provide a strong indication of the potential of this class of inhibitors.
In Vitro Platelet Aggregation
Studies on human platelets are crucial for determining the inhibitory potential of antiplatelet agents. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
| Compound | Agonist | IC50 (nM) | Species | Anticoagulant |
| RUC-4 | Arachidonic Acid (1.5 mM) | 61 ± 1 | Human | Citrate |
Table 1: In Vitro Inhibition of Platelet Aggregation by RUC-4.[5]
It is noted that RUC-2 is 100 times more potent than this compound in blocking platelet aggregation, and RUC-4 is approximately 20% more potent than RUC-2.[2][3]
In Vivo Antithrombotic Efficacy
Animal models are essential for evaluating the in vivo efficacy of antithrombotic agents. Mouse models of carotid artery thrombosis and microvascular thrombi formation have been utilized to assess the effects of RUC-2 and RUC-4.
| Compound | Animal Model | Key Findings |
| RUC-2 | FeCl3-induced carotid artery thrombosis (mice) | Prevented thrombotic occlusion. |
| RUC-4 | FeCl3-induced carotid artery thrombosis (mice) | Prevented thrombotic occlusion. |
| RUC-2 | Laser-induced microvascular thrombi (mice with human platelets) | Decreased microvascular thrombi. |
| RUC-4 | Laser-induced microvascular thrombi (mice with human platelets) | Decreased microvascular thrombi. |
Table 2: In Vivo Antithrombotic Effects of RUC-2 and RUC-4 in Mouse Models.[3]
Pharmacodynamics in Non-Human Primates
Pharmacodynamic studies in non-human primates provide valuable data on the onset and duration of action of a drug candidate.
| Compound | Dose (mg/kg) | Route of Administration | Onset of Action | Duration of Action | Species |
| RUC-4 | 1.9 | Intramuscular | < 15 minutes | 4.5 hours | Non-human primate |
| RUC-4 | 3.85 | Intramuscular | < 15 minutes | 24 hours | Non-human primate |
Table 3: Pharmacodynamics of Intramuscular RUC-4 in Non-Human Primates.[3][4]
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the concentration of the inhibitor required to block 50% of platelet aggregation (IC50) induced by a specific agonist.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure:
-
A sample of PRP is placed in the aggregometer and warmed to 37°C.
-
The inhibitor (this compound or its analogs) at varying concentrations is added to the PRP and incubated for a specified time.
-
An agonist (e.g., ADP, arachidonic acid) is added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of platelet aggregation against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for determining the in vitro efficacy of this compound in inhibiting platelet aggregation.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo antithrombotic effect of an inhibitor in preventing arterial thrombosis.
Methodology:
-
Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.
-
Drug Administration: The test compound (e.g., RUC-2, RUC-4) is administered to the mice via a specified route (e.g., intravenous, intramuscular).
-
Thrombus Induction: A piece of filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.
-
Endpoint: The time to complete thrombotic occlusion (cessation of blood flow) is recorded.
-
Data Analysis: The time to occlusion in the treated group is compared to that of a vehicle-treated control group to assess the efficacy of the inhibitor.
Conclusion
This compound was a seminal discovery in the development of a novel class of αIIbβ3 integrin inhibitors with a unique allosteric mechanism of action. While detailed preclinical efficacy data for this compound itself is not extensively published, the robust in vitro and in vivo data for its successors, RUC-2 and Zalunfiban (RUC-4), underscore the therapeutic potential of targeting this specific binding site on the αIIb subunit. The progression from this compound to the more potent and soluble RUC-4 demonstrates a successful structure-based drug design effort. The preclinical data collectively suggests that this class of compounds holds significant promise for the acute treatment of thrombotic diseases such as myocardial infarction. Further clinical development of Zalunfiban will ultimately determine the clinical utility of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Zalunfiban - Wikipedia [en.wikipedia.org]
- 3. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RUC-1 Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of RUC-1, a small molecule inhibitor of the platelet integrin αIIbβ3 (glycoprotein IIb/IIIa), on platelet aggregation using light transmission aggregometry (LTA). This document is intended for researchers, scientists, and drug development professionals familiar with basic laboratory procedures.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. This process is mediated by a variety of agonists, including adenosine diphosphate (ADP), collagen, and thrombin, which trigger intracellular signaling cascades. A final common pathway in platelet aggregation is the conformational activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which enables it to bind fibrinogen, leading to the cross-linking of platelets.
This compound is a small molecule antagonist of the GP IIb/IIIa receptor. By binding to this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists. Light transmission aggregometry is the gold-standard method for in vitro evaluation of platelet function and the efficacy of antiplatelet agents like this compound. LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Data Presentation
Table 1: Typical Agonist Concentrations for Light Transmission Aggregometry
| Agonist | Typical Concentration Range | Reference |
| Adenosine Diphosphate (ADP) | 2 - 20 µM | [1][2] |
| Collagen | 1 - 10 µg/mL | [1] |
| Thrombin Receptor Activator Peptide-6 (TRAP-6) | 1 - 20 µM | [1] |
| Arachidonic Acid | 0.5 - 1 mM | [2] |
| Epinephrine | 5 - 10 µM | [2][3] |
| Ristocetin | 1.25 - 1.5 mg/mL | [3] |
Table 2: Interpretation of Light Transmission Aggregometry Results
| Parameter | Description | Typical Normal Value |
| Maximum Aggregation (%) | The maximum percentage of light transmission achieved after agonist addition, reflecting the extent of platelet aggregation. | Varies with agonist and concentration. Generally >70% for strong agonists. |
| Slope | The rate of aggregation, calculated from the steepest part of the aggregation curve. | Varies. |
| Lag Phase (seconds) | The time from agonist addition to the onset of aggregation. | Varies, particularly prominent with collagen. |
| Primary Wave Aggregation | The initial, reversible phase of aggregation induced by weak agonists like low-dose ADP. | Present with weak agonists. |
| Secondary Wave Aggregation | The subsequent, irreversible phase of aggregation resulting from the release of endogenous agonists from platelet granules. | Present with sufficient agonist stimulation. |
| IC50 | The concentration of an inhibitor (e.g., this compound) that produces 50% inhibition of the maximum aggregation response. | Determined from a dose-response curve. |
Experimental Protocols
Principle of Light Transmission Aggregometry
LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[4] Initially, the PRP is turbid due to the uniform suspension of individual platelets. Upon the addition of an agonist, platelets aggregate, forming larger clumps. This clumping reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[5]
Reagents and Materials
-
Freshly drawn human whole blood
-
3.2% (0.105 M) Sodium Citrate anticoagulant
-
Platelet agonists (e.g., ADP, collagen, TRAP-6)
-
This compound (or other inhibitors) at desired concentrations
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Plastic or siliconized glass cuvettes with stir bars
-
Centrifuge
Blood Collection and PRP Preparation
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days.
-
Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.
-
Discard the first 2-3 mL of blood to avoid contamination with tissue factors.
-
Collect blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Gently invert the tubes 3-5 times to ensure proper mixing.
-
Process the blood within 1 to 2 hours of collection.
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (18-24°C) with the brake off to obtain PRP.[4]
-
Carefully aspirate the upper platelet-rich plasma layer into a clean plastic tube. Avoid disturbing the buffy coat.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Aspirate the supernatant PPP into a separate plastic tube.
-
Keep both PRP and PPP at room temperature for the duration of the experiment. Assays should be completed within 3-4 hours of blood collection.
This compound Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette 450-500 µL of PPP into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer. Set this as 100% aggregation (maximum light transmission).
-
Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the sample channel. Set this as 0% aggregation (baseline light transmission).
-
-
Baseline Reading: Allow the PRP in the sample cuvette to stir at 37°C for at least 1-2 minutes to establish a stable baseline.
-
Inhibitor Incubation (this compound):
-
To assess the effect of this compound, add a small volume (e.g., 5-10 µL) of the this compound solution at the desired final concentration to the PRP sample.
-
Incubate the PRP with this compound for a predetermined period (e.g., 1-5 minutes) at 37°C with stirring. A vehicle control (the solvent used to dissolve this compound) should be run in parallel.
-
-
Initiation of Aggregation:
-
Add a small volume of the chosen platelet agonist (e.g., ADP, collagen) to the PRP cuvette to achieve the desired final concentration.
-
The volume of the agonist should be minimal (typically 1/10th of the PRP volume) to avoid significant dilution.
-
-
Data Acquisition: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation response reaches a plateau.
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
To evaluate the inhibitory effect of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the this compound concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound platelet aggregation assay.
Caption: Simplified signaling pathway of platelet aggregation and the inhibitory action of this compound.
References
- 1. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RUC-1 Preparation in Cell-Based Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of RUC-1 in cell-based assays.
Introduction
The molecule designated as this compound represents a novel area of investigation within cell-based research. As a compound with emerging biological significance, establishing standardized protocols for its use is paramount to ensure reproducibility and accuracy in experimental outcomes. These application notes provide a detailed framework for the preparation of this compound and its application in various cell-based assays, designed to elucidate its mechanism of action and potential therapeutic effects.
Cell-based assays are fundamental tools in drug discovery and biomedical research, offering insights into cellular processes in a physiologically relevant context.[1][2][3] The proper preparation and application of investigational compounds like this compound are critical for obtaining reliable and translatable data.[3] This document outlines the essential procedures for working with this compound, from initial stock solution preparation to its use in functional cellular screens.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is a subject of ongoing investigation, preliminary studies suggest its involvement in key cellular signaling pathways. Understanding these pathways is crucial for designing relevant assays and interpreting experimental results. The following diagram illustrates a hypothetical signaling cascade potentially modulated by this compound, providing a conceptual framework for further investigation.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Quantitative Data Summary
Effective concentrations, incubation times, and other quantitative parameters are critical for the successful application of this compound in cell-based assays. The following tables summarize key quantitative data derived from preliminary experiments.
Table 1: Recommended Concentration Ranges for this compound in Various Cell Lines
| Cell Line | Assay Type | Recommended Concentration Range (µM) | Notes |
| HCT116 | Proliferation | 0.1 - 10 | Optimal concentration may vary with seeding density.[4] |
| Jurkat | Apoptosis | 1 - 25 | Higher concentrations may induce necrosis. |
| Calu-1 | Oxidative Stress | 0.5 - 15 | Monitor for off-target effects at higher concentrations.[5] |
| Primary Neurons | Viability | 0.01 - 1 | Primary cells may be more sensitive. |
Table 2: Suggested Incubation Times for this compound Treatment
| Assay Type | Incubation Time (hours) | Endpoint Measurement |
| Signaling Pathway Activation | 0.5 - 4 | Western Blot, Phospho-Flow Cytometry |
| Gene Expression Analysis | 6 - 24 | RT-qPCR, Reporter Assays |
| Cell Viability/Cytotoxicity | 24 - 72 | ATP-based assays, Live/Dead staining |
| Proliferation | 48 - 96 | Cell counting, BrdU incorporation |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental results. The following sections provide step-by-step methodologies for the preparation of this compound and its application in common cell-based assays.
This compound Stock Solution Preparation
Proper preparation of the this compound stock solution is the first critical step in any cell-based experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , dissolve 5 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the vial briefly (e.g., 1000 x g for 1 minute) to pellet any undissolved particulate matter.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
References
- 1. criver.com [criver.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calu-1 In Vitro Reactive Oxygen Species Assay (Oxidative Stress) - Creative Biolabs [creative-biolabs.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RUC-1 Administration in Murine Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RUC-1 is a small molecule inhibitor of the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a key receptor in platelet aggregation.[1] By binding to the αIIbβ3 complex, this compound locks the receptor in an inactive conformation, preventing the binding of fibrinogen and von Willebrand factor, and thereby inhibiting platelet aggregation mediated by various agonists like ADP, thrombin, and thromboxane.[1] This unique mechanism of action makes this compound and its more potent and soluble congeners, RUC-2 and RUC-4 (zalunfiban), valuable tools for the study of thrombosis and the development of novel antiplatelet therapies.[1][2][3] These application notes provide detailed protocols for the administration of this compound and its derivatives in established murine models of thrombosis.
Mechanism of Action
This compound and its analogs target the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit of the αIIbβ3 integrin.[4][5] By displacing the divalent cation required for ligand binding, these compounds prevent the conformational changes necessary for receptor activation and subsequent platelet aggregation.[4][5] This leads to a potent anti-thrombotic effect.
Quantitative Data from Murine and Non-Human Primate Studies
The following table summarizes key quantitative data from preclinical studies of this compound's potent congeners, RUC-2 and RUC-4. This data can serve as a strong starting point for designing experiments with this compound, given their shared mechanism of action.
| Compound | Animal Model | Dose | Route of Administration | Key Outcomes | Reference |
| RUC-2 | hαIIb/mβ3 Mice | 3.85 mg/kg | Intraperitoneal (IP) | Complete inhibition of platelet aggregation within 15 minutes, lasting for ~2 hours. | [3] |
| RUC-4 | hαIIb/mβ3 Mice | 1.2 mg/kg | Intramuscular (IM) | Complete inhibition of platelet aggregation at 5 minutes, with partial return at 4 hours. | [3] |
| RUC-2 | hαIIb/mβ3 Mice | 3.85 mg/kg | Intraperitoneal (IP) | Protection against FeCl3-induced carotid artery thrombosis. | [3] |
| RUC-4 | hαIIb/mβ3 Mice | 1.2 mg/kg | Intramuscular (IM) | Protection against FeCl3-induced carotid artery thrombosis. | [3] |
| RUC-4 | Non-human Primates | 1.9 mg/kg & 3.85 mg/kg | Intramuscular (IM) | Complete inhibition of platelet aggregation within 15 minutes, with dose-dependent return after 4.5 to 24 hours. | [2][3] |
| RUC-4 | Non-human Primates | 1.0, 1.93, & 3.86 mg/kg | IV, IM, SC | Dose-dependent peak levels within 5-15 minutes (IM and SC), with a half-life of 0.28 to 0.56 hours. | [4] |
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This is a widely used model to study arterial thrombosis. The application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.
Materials:
-
This compound or its analogs (RUC-2, RUC-4)
-
Saline (vehicle control)
-
Anesthetic (e.g., isoflurane)
-
Ferric Chloride (FeCl3) solution (e.g., 10% or 20%)
-
Filter paper strips
-
Surgical instruments (forceps, scissors)
-
Doppler flow probe
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intramuscular injection).
-
After the desired pretreatment time (e.g., 20 minutes), apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and monitor the arterial blood flow using the Doppler probe until complete occlusion occurs or for a predetermined observation period.
-
Record the time to occlusion (TTO).
Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model
This model allows for real-time visualization of thrombus formation in the microvasculature. A focused laser beam is used to induce endothelial injury and initiate thrombosis.
Materials:
-
This compound or its analogs
-
Saline (vehicle control)
-
Anesthetic
-
Fluorescently labeled platelets or an antibody against a platelet surface marker (e.g., anti-CD41)
-
Intravital microscope equipped with a laser
Procedure:
-
Anesthetize the mouse.
-
Surgically prepare the cremaster muscle for intravital microscopy.
-
Administer fluorescently labeled platelets or a platelet-specific antibody intravenously.
-
Administer this compound or vehicle control.
-
Position the mouse on the microscope stage and identify a suitable arteriole.
-
Induce endothelial injury by focusing a laser beam on the vessel wall.
-
Record the process of platelet adhesion and aggregation at the injury site using video microscopy.
-
Analyze the recorded images to quantify thrombus size and stability over time.
Platelet Aggregation Assays
To assess the efficacy of this compound in vitro, platelet aggregation studies can be performed using platelet-rich plasma (PRP) from mice or humans.
Materials:
-
Blood collection tubes with anticoagulant (e.g., citrate or PPACK)
-
Platelet aggregometer
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
This compound at various concentrations
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Prepare PRP by centrifugation.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control.
-
Add a platelet agonist to initiate aggregation.
-
Monitor the change in light transmittance in the aggregometer to measure the extent of platelet aggregation.
-
Calculate the IC50 of this compound for each agonist.
Bleeding Time Assessment
A critical aspect of developing antiplatelet agents is to assess their impact on hemostasis. The tail bleeding time assay is a common method for this purpose in mice.
Materials:
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle control to the mouse.
-
After a specified time, anesthetize the mouse.
-
Transect the tail 2-3 mm from the tip.
-
Gently blot the blood with filter paper every 30 seconds without touching the wound.
-
Record the time until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 10-15 minutes) is typically set to avoid excessive blood loss.
Conclusion
This compound and its derivatives are potent inhibitors of platelet aggregation with a unique mechanism of action. The provided protocols for in vivo murine thrombosis models and in vitro platelet aggregation assays, along with the summarized quantitative data, offer a comprehensive guide for researchers investigating the therapeutic potential of these compounds. Careful consideration of dosages, administration routes, and appropriate controls is essential for obtaining robust and reproducible results.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets | Journal of Clinical and Translational Science | Cambridge Core [cambridge.org]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Inhibition by RUC-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis, primarily mediated by the activation of the integrin αIIbβ3 (also known as GPIIb/IIIa). Upon activation by agonists such as adenosine diphosphate (ADP) or thrombin, αIIbβ3 undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation.[1] Consequently, αIIbβ3 is a key target for antiplatelet therapies.
RUC-1 is a small molecule antagonist that specifically targets the αIIbβ3 integrin.[2] Unlike many other αIIbβ3 inhibitors that mimic the RGD (Arginine-Glycine-Aspartate) sequence of fibrinogen, this compound binds to a pocket on the αIIb subunit, preventing the conformational changes required for ligand binding.[2] This unique mechanism of action makes this compound and its derivatives promising candidates for antithrombotic drugs.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of platelet function at the single-cell level.[3] It allows for the precise measurement of platelet activation markers, such as the binding of the activation-specific antibody PAC-1 to the high-affinity conformation of αIIbβ3 and the surface expression of P-selectin (CD62P), a marker of α-granule release.[3][4] This application note provides detailed protocols for utilizing flow cytometry to assess the inhibitory effect of this compound on platelet activation.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of platelet activation and the experimental process, the following diagrams are provided.
References
- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-selectin expression on platelets determines size and stability of platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RUC-1 as a Tool Compound for Integrin Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, they trigger bidirectional signals ("outside-in" and "inside-out") that regulate critical cellular processes, including migration, proliferation, differentiation, and survival. The platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) is essential for hemostasis and thrombosis, primarily through its binding to fibrinogen, which mediates platelet aggregation.
RUC-1 is a small molecule inhibitor of the αIIbβ3 integrin.[1][2] Its unique mechanism of action makes it an invaluable tool for dissecting integrin signaling pathways. Unlike many integrin antagonists that mimic the natural Arg-Gly-Asp (RGD) ligand sequence, this compound binds exclusively to a pocket on the αIIb subunit.[3][4] Crucially, this binding does not induce the large-scale conformational changes associated with receptor activation, providing a means to study the effects of pure receptor blockade without triggering downstream signaling events that can be initiated by conformational shifts.[4][5]
These notes provide detailed protocols and data for utilizing this compound to investigate αIIbβ3 integrin signaling.
Mechanism of Action: A Unique Mode of Inhibition
Most small-molecule αIIbβ3 antagonists, such as eptifibatide and tirofiban, are RGD-mimetics. They typically possess a basic moiety that binds the αIIb subunit and a carboxyl group that coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[4][6] This dual engagement induces a conformational change, causing the β3 hybrid domain to "swing out" and shifting the integrin to a high-affinity, "open" state.[4]
In stark contrast, this compound lacks the carboxyl group necessary to coordinate the MIDAS Mg²⁺ ion.[5] Crystallographic and biochemical data confirm that it binds solely within the β-propeller domain of the αIIb subunit.[4] This mode of binding is sufficient to block the fibrinogen binding site but does not trigger the conformational shift to the open state.[4][5] This makes this compound an ideal tool to differentiate the cellular consequences of ligand-binding inhibition from those of receptor conformational changes.
References
- 1. clyte.tech [clyte.tech]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. Inhibitors of Platelet Integrin αllbβ3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Structure-guided design of a high-affinity platelet integrin αIIbβ3 receptor antagonist that disrupts Mg²⁺ binding to the MIDAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RUC-1 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of RUC-1 in Dimethyl Sulfoxide (DMSO) for use in various experimental settings. The following sections outline the necessary materials, procedures, and important considerations for preparing this compound solutions, along with a summary of its mechanism of action and a general experimental workflow.
Introduction to this compound
This compound is a small molecule antagonist of the αIIbβ3 integrin receptor. The αIIbβ3 receptor plays a critical role in platelet aggregation, a key process in hemostasis and thrombosis. By inhibiting this receptor, this compound can prevent platelets from binding to fibrinogen, thereby inhibiting thrombus formation. Its analogues, such as RUC-2, have a unique mechanism of action that locks the αIIbβ3 receptor in an inactive conformation.[1] this compound is a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis.
Quantitative Data Summary
Due to the limited publicly available data specific to this compound, the following table summarizes general recommendations for handling similar small molecules in DMSO, which should be adapted for this compound as a starting point for optimization.
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | A versatile polar aprotic solvent that dissolves a wide range of polar and nonpolar compounds.[2][3] |
| Typical Stock Concentration | 1-10 mM | Higher concentrations may be possible depending on the specific solubility of this compound. It is advisable to start with a lower concentration and increase if necessary. |
| DMSO Concentration in Cell Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A control group with the same DMSO concentration should always be included.[4] |
| Storage of Stock Solution | -20°C for up to 3 months | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For longer-term storage, -80°C is recommended.[4] |
| Stability | Varies | The stability of compounds in DMSO can be affected by water content.[6] It is recommended to use anhydrous DMSO and store it properly. |
Experimental Protocols
3.1. Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube gently until the this compound is completely dissolved.[7] Visually inspect the solution to ensure no solid particles are present. If solubility is an issue, gentle warming (e.g., in a 37°C water bath) or sonication can be attempted.[5]
-
-
Storage:
3.2. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the this compound DMSO stock solution into an aqueous medium (e.g., cell culture medium or buffer) for use in experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes for dilution
Procedure:
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment and the final volume of the working solution. Calculate the volume of the this compound stock solution needed.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a stepwise dilution.[4]
-
Prepare an intermediate dilution of the stock solution in the aqueous medium.
-
Add the required volume of the intermediate dilution to the final volume of the aqueous medium to reach the desired final concentration.
-
-
Direct Dilution (for low concentrations):
-
Add the calculated volume of the this compound stock solution to the aqueous medium.
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below the toxic level for your specific cell line, typically less than 0.5%.[4]
-
Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium to account for any effects of the solvent on the experiment.
Signaling Pathway and Experimental Workflow
4.1. This compound Signaling Pathway
This compound acts as an antagonist of the αIIbβ3 integrin, a key receptor in the final common pathway of platelet aggregation. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of platelet aggregation and the inhibitory action of this compound.
4.2. Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on platelet aggregation in vitro.
Caption: General experimental workflow for evaluating this compound's anti-platelet aggregation activity.
References
- 1. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. strandedtattoo.info [strandedtattoo.info]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols for RUC-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RUC-1 is a novel, specific, small-molecule antagonist of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a receptor on the surface of platelets. By binding exclusively to the αIIb subunit, this compound effectively inhibits the "inside-out" signaling pathway that leads to platelet activation and subsequent aggregation, a critical process in thrombosis. These application notes provide detailed protocols for in vitro experiments designed to characterize the activity of this compound, including the necessary positive and negative controls for robust and reliable data generation.
Core Concepts: αIIbβ3 Signaling and this compound Inhibition
Integrin αIIbβ3 exists in a default low-affinity (inactive) state. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, intracellular signals are transmitted to the cytoplasmic tails of the αIIbβ3 subunits. This "inside-out" signaling induces a conformational change in the extracellular domain of the receptor, shifting it to a high-affinity state for its ligands, primarily fibrinogen and von Willebrand factor (vWF). Ligand binding then facilitates platelet aggregation and thrombus formation. This compound exerts its antiplatelet effect by binding to the αIIb subunit and locking the receptor in its inactive conformation, thereby preventing ligand binding and subsequent aggregation.
Key Experiments and Protocols
This section details the experimental protocols to assess the efficacy of this compound. For all experiments, it is crucial to handle platelets with care to avoid unintentional activation. Use wide-orifice pipette tips and polypropylene tubes, and maintain samples at room temperature or 37°C.
Experiment 1: Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Transfer the supernatant (PRP) to a fresh polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement (Light Transmission Aggregometry):
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add this compound (test compound), a positive control (e.g., Abciximab), or a negative control (vehicle, e.g., DMSO or PBS) to the PRP and incubate for 5-10 minutes at 37°C with stirring (900-1100 rpm) in an aggregometer.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide (TRAP)).
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Presentation:
| Treatment Group | Agonist | Concentration of this compound/Control | Maximum Aggregation (%) | IC50 (if applicable) |
| Negative Control (Vehicle) | ADP (5 µM) | N/A | 85 ± 5 | N/A |
| This compound | ADP (5 µM) | 1 µM | 60 ± 4 | |
| 10 µM | 25 ± 3 | X µM | ||
| 100 µM | 5 ± 2 | |||
| Positive Control (Abciximab) | ADP (5 µM) | 1 µg/mL | 10 ± 3 | N/A |
Note: Data are representative. Actual results may vary.
Experiment 2: Fibrinogen Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of labeled fibrinogen to activated platelets, providing a direct measure of αIIbβ3 receptor blockade.
Protocol:
-
Platelet Preparation:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2-5 x 10⁸ platelets/mL.
-
-
Fibrinogen Binding:
-
Pre-incubate washed platelets with this compound, a positive control (e.g., Eptifibatide), or a negative control (vehicle) for 15 minutes at room temperature.
-
Add a platelet agonist (e.g., ADP) to activate the platelets.
-
Immediately add fluorescently-labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen) at a final concentration of 20 µg/mL.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Stop the reaction by adding 10 volumes of ice-cold buffer.
-
Analyze the platelet-bound fluorescence by flow cytometry. The mean fluorescence intensity (MFI) is proportional to the amount of bound fibrinogen.
-
Data Presentation:
| Treatment Group | Agonist | Concentration of this compound/Control | Mean Fluorescence Intensity (MFI) | % Inhibition of Fibrinogen Binding | IC50 (if applicable) |
| Unstimulated Platelets | None | N/A | 50 ± 10 | N/A | N/A |
| Negative Control (Vehicle) | ADP (10 µM) | N/A | 1500 ± 100 | 0% | N/A |
| This compound | ADP (10 µM) | 1 µM | 1000 ± 80 | 33% | |
| 10 µM | 400 ± 50 | 73% | Y µM | ||
| 100 µM | 100 ± 20 | 93% | |||
| Positive Control (Eptifibatide) | ADP (10 µM) | 1 µM | 80 ± 15 | 95% | N/A |
Note: Data are representative. Actual results may vary.
Controls for this compound Experiments
The inclusion of appropriate controls is paramount for the validation of experimental results.
-
Positive Controls: Established αIIbβ3 antagonists should be used to confirm the validity of the assay system.
-
Abciximab: A monoclonal antibody fragment that binds to the αIIbβ3 receptor.
-
Eptifibatide and Tirofiban: Small molecule RGD (arginine-glycine-aspartate)-mimetic antagonists.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, PBS) should be added to platelets at the same final concentration as in the this compound treated samples. This accounts for any effects of the solvent on platelet function.
-
Inactive Compound Control (Ideal): An ideal negative control would be a structurally similar analog of this compound that has been shown to have no activity against the αIIbβ3 receptor. This helps to ensure that the observed effects are specific to the inhibitory action of this compound and not due to non-specific compound effects. If such a compound is not available, the vehicle control is the standard alternative.
-
Unstimulated Platelets: A sample of platelets that has not been treated with an agonist should be included to establish the baseline level of platelet activation and fibrinogen binding.
-
Visualizations
Signaling Pathway of Platelet Activation and this compound Inhibition
Caption: this compound inhibits platelet aggregation by stabilizing the inactive state of the αIIbβ3 receptor.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Logical Relationship of Experimental Controls
Caption: Relationship between the test article and its positive and negative controls.
Application Note and Protocol: Evaluation of Platelet Aggregation with RUC-1 using Light Transmission Aggregometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[1][2][3] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. This technique is crucial for diagnosing platelet function disorders and for the development of antiplatelet therapies.[1][3]
RUC-1 is a small molecule inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[4] The αIIbβ3 receptor is the final common pathway for platelet aggregation, binding fibrinogen to crosslink platelets. This compound and its more potent congeners, RUC-2 and Zalunfiban (RUC-4), operate by binding to the β3 subunit's metal ion-dependent adhesion site (MIDAS), preventing the conformational change required for ligand binding and thus inhibiting platelet aggregation induced by various agonists.[4]
This document provides a detailed protocol for utilizing LTA to assess the inhibitory effect of this compound on platelet aggregation induced by common agonists such as ADP, collagen, and thrombin receptor-activating peptide (TRAP).
Signaling Pathway of αIIbβ3 Inhibition by this compound
Caption: Signaling pathway of αIIbβ3 inhibition by this compound.
Experimental Workflow for LTA with this compound
Caption: Experimental workflow for LTA with this compound.
Materials and Reagents
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Water bath or heat block at 37°C
-
Centrifuge
-
Plastic tubes for blood collection and plasma preparation
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% (0.109 M) buffered sodium citrate
-
This compound (or other αIIbβ3 inhibitor) stock solution and vehicle control (e.g., DMSO or saline)
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin Receptor-Activating Peptide (TRAP-6)
-
Arachidonic Acid (AA)
-
-
Saline (0.9% NaCl)
Experimental Protocol
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
1.1. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[1] The first few milliliters of blood should be discarded to avoid contamination with tissue factors. 1.2. Let the blood rest at room temperature for at least 30 minutes but no longer than 4 hours before processing. 1.3. Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate PRP.[2] 1.4. Carefully aspirate the upper layer of PRP and transfer it to a clean, capped plastic tube. Store at room temperature. 1.5. To obtain PPP, centrifuge the remaining blood at a higher speed, typically >1500 x g, for 15-20 minutes. 1.6. Collect the supernatant (PPP) and store it in a separate capped plastic tube at room temperature.
2. Light Transmission Aggregometry Procedure
2.1. Turn on the LTA instrument and allow it to warm up to 37°C. 2.2. Pre-warm aliquots of PRP and PPP in a 37°C water bath for at least 5 minutes before testing.[5] 2.3. Calibrate the aggregometer. Pipette the required volume of PPP into a cuvette and set the light transmission to 100%. Pipette the same volume of PRP into another cuvette and set the light transmission to 0%. 2.4. For each test, place a stir bar into a clean cuvette and add the specified volume of pre-warmed PRP. Place the cuvette in the heating block of the aggregometer and allow the baseline to stabilize for at least 1 minute. 2.5. Add the desired concentration of this compound or vehicle control to the PRP. Incubate for the specified time (e.g., 1-5 minutes). 2.6. Add the platelet agonist to the cuvette to initiate aggregation. The final volume of the agonist should not exceed 1/10th of the PRP volume.[5] 2.7. Record the change in light transmission for 5-10 minutes. 2.8. Repeat the procedure for all desired concentrations of this compound and agonists.
Data Presentation and Analysis
The primary endpoint in LTA is the maximum platelet aggregation (%), which is the maximum change in light transmission from the baseline. The slope of the aggregation curve can also be analyzed, representing the rate of aggregation.
To evaluate the inhibitory effect of this compound, perform a dose-response curve for each agonist. The results can be used to calculate the IC50 (the concentration of this compound that inhibits 50% of the maximal platelet aggregation).
Table 1: Quantitative Data for LTA Protocol
| Parameter | Value | Notes |
| Sample Preparation | ||
| Anticoagulant | 3.2% Sodium Citrate | |
| PRP Centrifugation | 150-200 x g for 10-15 min | Room Temperature |
| PPP Centrifugation | >1500 x g for 15-20 min | Room Temperature |
| LTA Assay Conditions | ||
| Temperature | 37°C | |
| Stirring Speed | 900-1200 rpm | |
| PRP Volume per Cuvette | 200-500 µL | Instrument dependent |
| Incubation Time with this compound | 1-5 minutes | To be optimized |
| Recording Time | 5-10 minutes | |
| Reagent Concentrations (Final) | ||
| This compound | 0.1 - 100 µM (example range) | Titration recommended |
| ADP | 2.5 - 20 µM | |
| Collagen | 1 - 5 µg/mL | |
| TRAP-6 | 5 - 25 µM | |
| Arachidonic Acid | 0.5 - 1.5 mM |
Troubleshooting and Quality Control
-
Pre-analytical Variables: LTA is sensitive to pre-analytical variables.[1] Ensure standardized blood collection and processing.
-
Platelet Count: While some guidelines suggest adjusting the platelet count of PRP, many standardized protocols do not require it unless the count is outside the normal range.[1]
-
Controls: Always include a vehicle control (PRP + agonist without this compound) to establish maximal aggregation. A negative control (PRP + saline) should show no aggregation.
-
Reagent Quality: Ensure agonists are stored correctly and are not expired. Reconstituted agonists may have a limited shelf life.
-
Inter-donor Variability: Platelet reactivity can vary significantly between individuals. It is recommended to test on samples from multiple donors.
References
- 1. de-vhl.nl [de-vhl.nl]
- 2. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
RUC-1 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
Welcome to the technical support center for RUC-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in in vitro assays. Below you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of platelet aggregation. It selectively targets the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a receptor essential for platelet aggregation. This compound binds exclusively to the αIIb subunit of the integrin, preventing it from binding to its ligands, such as fibrinogen, thereby inhibiting the final common pathway of platelet aggregation.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening?
A2: This is a common issue for hydrophobic small molecules like this compound. The primary cause is that the final concentration of DMSO in your aqueous medium is too low to maintain the solubility of this compound. When the concentrated DMSO stock is rapidly diluted, the this compound molecules come out of solution and form a precipitate. This can be exacerbated by the presence of salts and proteins in the cell culture medium.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is critical to perform a vehicle control experiment (medium with the same final concentration of DMSO without this compound) to assess the effect of DMSO on your specific cell line.
Q5: Is there any quantitative solubility data available for this compound?
| Compound | Solvent/Medium | Solubility |
| RUC-4 (Zalunfiban) | Aqueous Solutions | 60-80 mg/mL[1] |
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides step-by-step solutions to address common precipitation issues encountered when working with this compound.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
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Possible Cause A: High Final Concentration of this compound. The desired final concentration of this compound may be above its solubility limit in the aqueous medium.
-
Solution: Try using a lower final working concentration of this compound. If a higher concentration is necessary, consider using a solubilizing agent, but be sure to test for its effects on your cells and assay.
-
-
Possible Cause B: Improper Mixing Technique. Adding the this compound stock solution directly to the medium without rapid and thorough mixing can create localized high concentrations, leading to immediate precipitation.
-
Solution: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing the medium. Pre-warming the medium to 37°C can also help.
-
-
Possible Cause C: Highly Concentrated Stock Solution. A very concentrated stock solution requires the addition of a very small volume to the medium, which may not disperse quickly enough.
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Solution: Prepare an intermediate dilution of your this compound stock in DMSO before the final dilution into the culture medium. This will allow you to add a larger volume of a less concentrated solution, facilitating better mixing.
-
Issue 2: The this compound solution is initially clear but a precipitate or crystalline structures appear after a few hours of incubation.
-
Possible Cause A: Temperature Fluctuation. A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution over time.
-
Solution: Ensure that both your this compound stock solution and your culture medium are at the same temperature (e.g., 37°C) before mixing and maintain a constant temperature during your experiment.
-
-
Possible Cause B: Compound Instability or Aggregation. Over time, this compound may degrade or self-aggregate in the complex environment of the cell culture medium.
-
Solution: For longer experiments, consider replacing the medium with a freshly prepared this compound-containing medium at regular intervals. While specific data on this compound aggregation is not available, this is a known issue for some small molecules.
-
-
Possible Cause C: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time.
-
Solution: If your experimental design permits, try reducing the serum concentration or using a serum-free medium. It is important to first validate the effect of reduced serum on your cells' viability and function.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 265.33 g/mol ), you would need 2.65 mg.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes how to dilute the this compound stock solution into your cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
For a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%: a. Perform a serial dilution if necessary to create an intermediate stock. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. b. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. c. Alternatively, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Immediately after adding the this compound stock, vortex or gently mix the solution thoroughly to ensure rapid and even dispersion.
-
Use the freshly prepared working solution for your in vitro assay.
Visualizations
Signaling Pathway
References
Technical Support Center: Optimizing RUC-1 Concentration for Platelet Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RUC-1 for effective platelet inhibition in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet function?
This compound is a small molecule inhibitor of the platelet integrin αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa). It functions by binding to the GPIIb/IIIa receptor on the surface of platelets. This binding prevents fibrinogen and von Willebrand factor (vWF) from linking platelets together, which is the final common pathway of platelet aggregation, regardless of the initial platelet agonist. This blockage of the final step in platelet aggregation makes this compound a potent inhibitor of platelet function.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Q3: What is the appropriate vehicle for dissolving this compound for in vitro assays?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the assay as low as possible (ideally below 0.1%) to avoid solvent-induced effects on platelet function. A vehicle control (platelets treated with the same final concentration of DMSO without this compound) should always be included in your experiments.
Q4: How should this compound be stored?
For long-term storage, this compound should be stored as a solid at -20°C. Once dissolved in a solvent like DMSO to create a stock solution, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the stock solution will depend on the solvent and storage conditions, and it is advisable to prepare fresh dilutions for experiments.
Troubleshooting Guide
Q1: I am not observing any inhibition of platelet aggregation with this compound. What could be the issue?
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective range.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, thrombin, collagen) might be too high, overwhelming the inhibitory effect of this compound. Consider reducing the agonist concentration to a level that induces submaximal aggregation.
-
Compound Inactivity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Platelet Viability: The health and reactivity of the platelets are critical. Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within a few hours of blood collection.
Q2: I am seeing a high degree of variability in my platelet aggregation results. What are the potential causes?
-
Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables.[1] Standardize your blood collection technique, using a consistent anticoagulant (e.g., 3.2% sodium citrate), and minimize trauma to the blood during collection and processing.[1]
-
Platelet Count: Variations in the platelet count of the PRP can affect aggregation results.[1] It is advisable to normalize the platelet count of your PRP samples before starting the experiment.
-
Incubation Time: Ensure a consistent pre-incubation time of the platelets with this compound before adding the agonist.
-
Temperature: Maintain a constant temperature of 37°C throughout the aggregation assay.[1]
Q3: My flow cytometry results for platelet activation markers are inconsistent. What should I check?
-
Artifactual Platelet Activation: Platelets can be easily activated during sample preparation.[2] Handle samples gently, use wide-bore pipette tips, and avoid vigorous vortexing. Consider using whole blood flow cytometry to minimize manipulation.[2]
-
Anticoagulant Choice: The choice of anticoagulant can influence the results of certain activation markers. For example, EDTA can affect the conformation of GPIIb/IIIa. Citrate is generally the preferred anticoagulant for platelet function studies.
-
Antibody Staining: Ensure optimal antibody concentrations and incubation times. Run appropriate isotype controls to account for non-specific binding.
-
Instrument Settings: Consistent setup and calibration of the flow cytometer are essential for reproducible results.
Quantitative Data Summary
The following table summarizes the in vitro IC50 values for RUC-4, a more potent derivative of this compound. This data can be used as a reference to estimate the effective concentration range for this compound, which is expected to be higher.
| Assay Type | Agonist | Anticoagulant | RUC-4 IC50 (nM) | Reference |
| Platelet Aggregation | ADP | Citrate | 40 ± 9 | [2] |
| Platelet Aggregation | ADP | PPACK | 102 ± 22 | [2] |
| Platelet Aggregation | TRAP | Citrate | 66 ± 25 | [2] |
| Platelet Aggregation | TRAP | PPACK | 122 ± 17 | [2] |
| Platelet Aggregation | Arachidonic Acid | Citrate | 61 ± 1 | [2] |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method to assess the effect of this compound on agonist-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
- Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Transfer the supernatant (PRP) to a new tube.
- Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
- Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
2. Aggregation Assay:
- Pre-warm the PRP to 37°C.
- Place a stir bar in the aggregometer cuvette containing the PRP.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 5-15 minutes).
- Add the platelet agonist (e.g., ADP, collagen, thrombin) to initiate aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- The percentage of inhibition is calculated relative to the vehicle control.
Flow Cytometry for Platelet Activation Markers
This protocol allows for the assessment of this compound's effect on the expression of platelet activation markers such as P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding).
1. Sample Preparation:
- Collect whole blood into tubes containing 3.2% sodium citrate.
- Aliquot whole blood into flow cytometry tubes.
- Add different concentrations of this compound or vehicle (DMSO) and incubate at room temperature.
2. Staining:
- Add a platelet agonist (e.g., ADP) to the tubes to induce activation (include an unstimulated control).
- Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41 or CD61), P-selectin (anti-CD62P), and PAC-1.
- Incubate in the dark at room temperature for 20-30 minutes.
3. Fixation and Acquisition:
- Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).
- Acquire the samples on a flow cytometer.
- Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
- Analyze the expression of P-selectin and PAC-1 binding in the platelet gate.
Visualizations
Caption: Mechanism of this compound mediated platelet inhibition.
Caption: General workflow for in vitro platelet inhibition assays.
References
Technical Support Center: Investigating Potential Off-Target Effects of RUC-1 in Cellular Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing RUC-1, a specific inhibitor of the integrin αIIbβ3 complex. The focus of this resource is to address potential off-target effects that may be encountered during in-vitro cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a specific inhibitor like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with cellular components other than its primary, intended target. In the case of this compound, the intended on-target is the integrin αIIbβ3. While this compound is designed for high specificity, it is crucial to consider that it may interact with other proteins, leading to unforeseen biological consequences. These off-target interactions can result in misleading experimental data, cellular toxicity, or confounding phenotypes that are not attributable to the inhibition of αIIbβ3 signaling.[1][2] Therefore, identifying and validating potential off-target effects is a critical step in characterizing the inhibitor's mechanism of action and ensuring the correct interpretation of experimental outcomes.
Q2: What are the common initial indicators of potential off-target effects in my cell-based assays with this compound?
A: Several observations in your experiments could suggest the presence of off-target effects:
-
Unexpected Phenotypes: Observing cellular responses that are not consistent with the known functions of integrin αIIbβ3 signaling.
-
Discrepancy in Potency: A significant difference between the concentration of this compound required to inhibit αIIbβ3 in biochemical assays and the concentration needed to produce a cellular phenotype.
-
Cellular Toxicity at Low Concentrations: Significant cell death or loss of viability at concentrations where on-target inhibition is expected to be well-tolerated.
-
Inconsistent Results Across Different Cell Lines: Observing a particular phenotype in one cell line but not in another, despite both expressing the on-target αIIbβ3. This could be due to differential expression of an off-target protein.
Q3: What are the primary strategies to identify potential off-target proteins of this compound?
A: A multi-pronged approach is recommended to identify potential off-target proteins. These methods can be broadly categorized as computational and experimental.
-
Computational Approaches: In silico methods, such as those based on chemical similarity and machine learning, can predict potential off-target interactions by comparing the structure of this compound to libraries of compounds with known protein interactions.[3][4][5]
-
Experimental Approaches:
-
Kinase Profiling: Screening this compound against a large panel of kinases is a common first step, as kinases are frequent off-targets for small molecules.[6][7][8][9][10]
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and compound-centric chemical proteomics can identify protein binders of this compound in an unbiased, proteome-wide manner.[11][12][13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to proteins in intact cells by measuring changes in their thermal stability.[14][15][16][17][18]
-
Troubleshooting Guides
Scenario 1: I am observing an unexpected cellular phenotype that does not seem to be related to integrin αIIbβ3 signaling.
-
Problem: The observed cellular response (e.g., changes in cell cycle, apoptosis, altered morphology) is not consistent with the known downstream effects of inhibiting αIIbβ3.[19][20][21][22][23]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that this compound is engaging with its intended target, αIIbβ3, at the concentrations used in your assay. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform a Dose-Response Analysis: Test a broad range of this compound concentrations. An on-target effect should correlate with the IC50 of αIIbβ3 inhibition, whereas off-target effects may appear at higher or different concentration ranges.[1]
-
Conduct a Rescue Experiment: If possible, overexpress a mutant of αIIbβ3 that is resistant to this compound binding. If the phenotype is reversed, it suggests an on-target effect. Conversely, if the phenotype persists, it is likely due to an off-target interaction.[24]
-
Use a Structurally Unrelated αIIbβ3 Inhibitor: Treat your cells with another known αIIbβ3 inhibitor that has a different chemical scaffold. If the unexpected phenotype is not replicated, it strongly suggests that the phenotype observed with this compound is due to an off-target effect.
-
Scenario 2: this compound is causing significant cytotoxicity at concentrations where I expect to see specific inhibition of αIIbβ3.
-
Problem: The concentration of this compound required to inhibit platelet aggregation (its on-target effect) is much lower than the concentration causing cell death in your cellular model.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform parallel dose-response curves for both the desired on-target effect (e.g., inhibition of cell spreading on fibrinogen) and cell viability (e.g., using an MTT or CellTiter-Glo assay). This will define the concentration range where on-target effects can be studied without confounding cytotoxicity.
-
Kinome-wide Selectivity Profiling: High cytotoxicity can be a result of inhibiting essential "housekeeping" kinases. Submitting this compound for a broad kinase panel screening can identify potent inhibition of kinases known to be critical for cell survival.[6][7][8][9][10]
-
Unbiased Proteomic Profiling: Employ chemical proteomics to identify a broader range of potential off-targets that might be responsible for the toxic effects.[11][25]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table illustrates hypothetical data from a kinase profiling screen for this compound at a concentration of 1 µM. Significant inhibition of a kinase unrelated to the intended pathway could indicate a potential off-target.
| Kinase Target | Family | % Inhibition at 1 µM this compound |
| CDK2/cyclin A | CMGC | 89% |
| PIM1 | CAMK | 75% |
| SRC | Tyrosine Kinase | 45% |
| FYN | Tyrosine Kinase | 38% |
| ROCK1 | AGC | 25% |
| AKT1 | AGC | 15% |
| ... | ... | ... |
Table 2: On-Target vs. Off-Target Potency Comparison
This table provides a hypothetical comparison of the potency of this compound against its intended target (αIIbβ3) and a potential off-target identified from a screening assay (e.g., CDK2).
| Target | Assay Type | IC50 (nM) | Selectivity Index (Off-target/On-target) |
| αIIbβ3 | Fibrinogen Binding | 150 | - |
| CDK2 | Biochemical Kinase Assay | 950 | 6.3 |
Interpretation: A low selectivity index suggests that at concentrations required to fully inhibit the on-target αIIbβ3, there may also be significant inhibition of the off-target protein.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify the binding of this compound to its target protein, αIIbβ3, in intact cells.
-
Methodology:
-
Cell Treatment: Culture cells expressing αIIbβ3 and treat them with either a vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 1 hour).[16]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble αIIbβ3 protein by Western blotting or ELISA.
-
-
Expected Result: A positive result is indicated by a shift in the melting curve of αIIbβ3 to a higher temperature in the presence of this compound, signifying that the binding of the inhibitor has stabilized the protein.[17][18]
Protocol 2: Kinase Profiling
-
Objective: To assess the selectivity of this compound by screening it against a broad panel of protein kinases.
-
Methodology: This is typically performed as a service by specialized contract research organizations (CROs).[6][7][8][9][10]
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Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Screening: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., over 300 kinases).
-
Data Analysis: The activity of each kinase is measured, and the percent inhibition by this compound is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up: For any identified hits, it is recommended to perform follow-up dose-response experiments to determine the IC50 value for the off-target kinase.
Visualizations
Caption: Simplified signaling pathway of integrin αIIbβ3.
Caption: Experimental workflow for off-target effect investigation.
Caption: Diagram illustrating the principle of CETSA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 7. pharmaron.com [pharmaron.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. GPVI and integrin alphaIIb beta3 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signal transduction by the platelet integrin alpha IIb beta 3: induction of calcium oscillations required for protein-tyrosine phosphorylation and ligand-induced spreading of stably transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integrin alpha(IIb)beta(3) signaling in platelet adhesion and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Beta3 tyrosine phosphorylation in alphaIIbbeta3 (platelet membrane GP IIb-IIIa) outside-in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting inconsistent results in RUC-1 platelet assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RUC-1 platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of platelet aggregation. It functions as an antagonist to the αIIbβ3 integrin receptor (also known as glycoprotein IIb/IIIa) on the surface of platelets.[1] Its mechanism involves binding to the receptor and displacing the magnesium ion at the Metal Ion-Dependent Adhesion Site (MIDAS), which locks the receptor in an inactive state.[1] This prevents the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation, thereby inhibiting the final common pathway of platelet aggregation induced by various agonists like ADP, thrombin, and thromboxane.[1][2]
Q2: What are the common applications of this compound in research?
This compound and its derivatives, like RUC-4 (zalunfiban), are utilized in research to study the role of αIIbβ3 in platelet function and thrombosis.[1][3] Key applications include in vitro and in vivo studies of antiplatelet activity, investigation of thrombotic and hemostatic processes, and the development of novel antiplatelet therapies.[3]
Q3: What are the critical pre-analytical variables to consider when performing this compound platelet assays?
Several pre-analytical factors can significantly impact the results of platelet function assays. It is crucial to standardize these variables to ensure reproducible and accurate data.
| Variable | Recommendation | Rationale |
| Anticoagulant | Sodium Citrate (3.2% or 3.8%) is commonly used for platelet aggregation studies.[4][5] | The choice of anticoagulant is critical as it can affect platelet function and the potency of αIIbβ3 inhibitors. Citrate's chelation of divalent cations can influence assay results.[3][5] |
| Sample Collection | Use a 19-21 gauge needle for venipuncture to minimize platelet activation. Avoid prolonged tourniquet application.[6] Discard the first few milliliters of blood. | Traumatic blood draws can cause premature platelet activation, leading to artifactual results.[6] |
| Sample Handling | Do not transport samples via pneumatic tube systems. Avoid vigorous shaking or agitation.[7] Maintain samples at room temperature.[4][8][9] | Mechanical stress and cold temperatures can activate platelets, altering their responsiveness to agonists and inhibitors.[9] |
| Time to Assay | Perform assays within 4 hours of blood collection for optimal platelet viability and function.[7][10] | Platelet function declines over time in ex vivo preparations.[10] |
| Donor Variability | Be aware of donor-specific factors such as diet (e.g., high-fat meals, caffeine, garlic), medications (e.g., NSAIDs, antidepressants), and underlying health conditions that can affect platelet function.[4][8] | These factors can introduce variability in platelet aggregation responses. |
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected Platelet Aggregation (Lower this compound Inhibition)
Possible Cause 1: Suboptimal this compound Concentration or Activity
-
Solution: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage conditions as recommended by the manufacturer.
Possible Cause 2: Pre-activated Platelets
-
Solution: Review your blood collection and sample handling procedures.[6] Ensure minimal agitation and maintenance of samples at room temperature.[7][9] Consider including a resting platelet control to assess baseline activation.
Possible Cause 3: Inadequate Incubation Time
-
Solution: Ensure that the platelets are incubated with this compound for a sufficient duration before adding the agonist to allow for receptor binding. A pre-incubation time of 20 minutes is often used in protocols.[5]
Issue 2: Lower than Expected Platelet Aggregation (Higher this compound Inhibition or Poor Platelet Function)
Possible Cause 1: Low Platelet Count
-
Solution: Measure the platelet count in your platelet-rich plasma (PRP) and adjust to a standardized concentration (e.g., 200-400 x 10^9/L) using platelet-poor plasma (PPP).[4] Platelet counts below 200 x 10^9/L can lead to diminished aggregation responses.[4]
Possible Cause 2: Donor Medication or Diet
-
Solution: Screen donors for the use of medications known to affect platelet function (e.g., aspirin, clopidogrel) and for consumption of foods that can influence platelet activity.[4]
Possible Cause 3: Inappropriate Agonist Concentration
-
Solution: Titrate your agonist to determine the optimal concentration that induces a robust and reproducible aggregation response in your control samples.
Issue 3: High Variability Between Replicates
Possible Cause 1: Inconsistent Pipetting or Mixing
-
Solution: Use calibrated pipettes and ensure thorough but gentle mixing of reagents and platelet suspensions.
Possible Cause 2: Temperature Fluctuations
-
Solution: Maintain a consistent temperature (typically 37°C) for your assay plates or cuvettes, as temperature can affect the rate of platelet aggregation.[9]
Possible Cause 3: Edge Effects in Microplates
-
Solution: If using a 96-well plate format, be mindful of potential edge effects. Consider not using the outer wells or ensuring proper sealing and uniform temperature across the plate.
Experimental Protocols & Visualizations
Protocol: Light Transmission Aggregometry (LTA) for this compound Efficacy
This protocol outlines the key steps for assessing the inhibitory effect of this compound on platelet aggregation using LTA.
-
Blood Collection: Draw whole blood into sodium citrate tubes using a 19- or 21-gauge needle.[4]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[5]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).[5]
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[5]
-
Incubation: Pre-warm the PRP to 37°C. In an aggregometer cuvette with a stir bar, add PRP and varying concentrations of this compound or vehicle control. Incubate for 20 minutes at 37°C.[5]
-
Aggregation: Place the cuvette in the aggregometer and establish a baseline reading. Add a platelet agonist (e.g., ADP, thrombin) to induce aggregation and record the change in light transmission for a defined period.
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control (100% aggregation) and the PRP baseline (0% aggregation).
Protocol: Flow Cytometry for this compound Receptor Occupancy
This protocol can be used to assess the binding of this compound to the αIIbβ3 receptor using a fluorescently labeled antibody that recognizes the activated form of the receptor (e.g., PAC-1).
-
Whole Blood Preparation: Collect blood in sodium citrate tubes.
-
Incubation with this compound: In a tube, combine whole blood with varying concentrations of this compound or a vehicle control.
-
Activation and Staining: Add a platelet agonist (e.g., ADP) to activate the platelets, followed by the addition of a fluorescently labeled anti-CD41/CD61 antibody (to identify platelets) and a fluorescently labeled PAC-1 antibody.[5]
-
Fixation: After incubation, fix the cells with a suitable fixative like paraformaldehyde to stabilize the staining.[6]
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and CD41/CD61 positivity.
-
Data Analysis: Quantify the percentage of PAC-1 positive platelets or the mean fluorescence intensity of PAC-1 binding to determine the level of αIIbβ3 activation and its inhibition by this compound.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Troubleshooting in platelet storage temperature and new perspectives through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing RUC-1 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RUC-1 and its analogs. The information is designed to address common challenges related to the aqueous instability and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?
A1: this compound and its early analog, RUC-2, are known to have poor aqueous solubility. The development of RUC-4 (Zalunfiban) was specifically aimed at overcoming this limitation. For successful solubilization, it is highly recommended to use the more soluble analog, RUC-4. If you must work with this compound or RUC-2, co-solvents are necessary. A common starting point is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with your aqueous buffer. For RUC-4, several solubilization protocols have been established that significantly enhance its aqueous solubility.
Q2: My this compound solution appears to lose activity over time. What could be the cause?
A2: Loss of activity can be due to either poor solubility leading to precipitation, or chemical degradation. Given the chemical structure of this compound and its analogs, which includes piperazine, thiadiazole, and pyridinylacetamide moieties, it may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The amide and thiadiazole components could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: The piperazine ring can undergo oxidative degradation. The presence of metal ions can catalyze this process.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of heterocyclic aromatic rings like pyridine.
It is recommended to prepare fresh solutions and protect them from light and extreme temperatures.
Q3: What are the recommended storage conditions for this compound and its analogs in aqueous solutions?
A3: For optimal stability, aqueous solutions of this compound and its analogs should be stored at low temperatures (e.g., 2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage). Solutions should be protected from light by using amber vials or wrapping containers in foil. It is also advisable to prepare solutions in a buffer at or near neutral pH, unless experimental conditions require otherwise, and to use high-purity water and reagents to minimize potential contaminants that could catalyze degradation.
Q4: How does this compound inhibit its target, and how does this relate to its handling in experiments?
A4: this compound and its analogs are inhibitors of the platelet integrin αIIbβ3. They bind to the αIIb subunit, which locks the integrin in an inactive conformation and prevents the binding of ligands like fibrinogen, thereby inhibiting platelet aggregation. This mechanism is highly specific. Any degradation or precipitation of the compound will reduce its effective concentration, leading to a decrease in inhibitory activity. Therefore, ensuring the compound is fully dissolved and chemically stable is critical for obtaining accurate and reproducible experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Poor intrinsic solubility of the compound. | 1. Use the more soluble analog, RUC-4 (Zalunfiban). 2. Prepare a concentrated stock solution in 100% DMSO. 3. For the final aqueous solution, use a co-solvent system. Refer to the experimental protocols below. 4. If precipitation occurs after dilution, try gentle warming or sonication. |
| Loss of Biological Activity | 1. Chemical Degradation: The compound may be degrading due to pH, temperature, light, or oxidation. 2. Precipitation: The compound may be precipitating out of solution over time, reducing its effective concentration. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions and working solutions at appropriate low temperatures and protected from light. 3. Consider performing a forced degradation study to understand the stability of the compound under your specific experimental conditions (see protocol below). 4. Visually inspect solutions for any signs of precipitation before use. |
| Inconsistent Experimental Results | Variability in solution preparation or compound stability. | 1. Standardize the protocol for solution preparation, including the source and purity of solvents and buffers. 2. Ensure the compound is fully dissolved before use. 3. Prepare and use solutions within a consistent and short timeframe. 4. Qualify each new batch of the compound to ensure its potency. |
Quantitative Data
The development of this compound analogs was driven by the need for improved potency and solubility. The following table summarizes the key improvements.
| Compound | Potency (vs. This compound) | Aqueous Solubility |
| This compound | 1x | Poor |
| RUC-2 | ~100x | Poor |
| RUC-4 (Zalunfiban) | >100x | 60-80 mg/mL[1] |
Experimental Protocols
Protocol 1: Solubilization of RUC-4 (Zalunfiban) using a Co-Solvent System
This protocol is adapted from established methods for solubilizing poorly water-soluble compounds for in vivo and in vitro experiments.
Materials:
-
RUC-4 (Zalunfiban) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of RUC-4 in DMSO.
-
In a separate tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the RUC-4 stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution until it is clear. If necessary, gentle warming or sonication can be used to aid dissolution.
Protocol 2: Solubilization of RUC-4 (Zalunfiban) using Cyclodextrin
This method uses a cyclodextrin to improve the aqueous solubility of the compound.
Materials:
-
RUC-4 (Zalunfiban) powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of RUC-4 in DMSO.
-
In a separate tube, prepare the vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.
-
Add the RUC-4 stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly until the solution is clear.
Protocol 3: General Workflow for a Forced Degradation Study
This workflow can be used to assess the stability of this compound or its analogs under various stress conditions.
Objective: To identify potential degradation products and determine the stability of the compound under acidic, basic, oxidative, thermal, and photolytic stress.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a UV or mass spectrometric detector) to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation of the parent compound at each time point and under each stress condition. Identify and characterize any significant degradation products.
Visualizations
This compound/RUC-4 Mechanism of Action
The following diagram illustrates the inhibitory action of this compound/RUC-4 on the integrin αIIbβ3 signaling pathway.
References
Technical Support Center: Preventing Compound Precipitation in Culture Media
This guide provides troubleshooting strategies and frequently asked questions to help you prevent the precipitation of small molecule compounds, referred to here as RUC-1, in your cell culture media. While direct information on a compound specifically named "this compound" is not widely available in public literature, the principles and protocols outlined below apply to many small molecules used in research and can help you identify and solve solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my compound (this compound) precipitating in the culture medium?
Precipitation of a compound in culture media can be triggered by several factors:
-
Poor Solubility: The intrinsic solubility of the compound in aqueous-based culture media may be low.
-
High Concentration: The final concentration of the compound may exceed its solubility limit in the media.
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Solvent Shock: The compound, dissolved in a stock solution (e.g., DMSO), can crash out when diluted too quickly into the aqueous media.
-
Media Components: Components in the media, such as proteins, salts, and pH buffers, can interact with the compound and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH upon addition to the incubator can affect the compound's stability and solubility.
-
Improper Storage: Freeze-thaw cycles of the stock solution can cause the compound to fall out of solution over time.
Q2: What is "solvent shock" and how can I avoid it?
Solvent shock occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous solution (culture media), causing a localized high concentration of the compound that exceeds its solubility, leading to precipitation.
To avoid this, you can:
-
Use a stepwise dilution: First, dilute the stock solution in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Add the compound dropwise while stirring: Slowly add the stock solution to the media while gently agitating the vessel to ensure rapid and even distribution.
Q3: Can the type of culture media affect the solubility of my compound?
Yes, different media formulations can significantly impact compound solubility. The presence and concentration of serum (FBS), proteins, salts, and other additives can either enhance or decrease the solubility of a compound. It is often recommended to test the solubility of a new compound in your specific media formulation.
Troubleshooting Guide: Step-by-Step Prevention of this compound Precipitation
If you are observing precipitation of this compound, follow these steps to diagnose and resolve the issue.
Step 1: Review Your Stock Solution
-
Check for Precipitate: Before use, visually inspect your stock solution (e.g., in DMSO) to ensure the compound is fully dissolved. If you see crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until it is clear.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation and precipitation caused by repeated temperature changes.
Step 2: Optimize the Dilution Protocol
-
Pre-warm the Media: Ensure your culture media is at the experimental temperature (e.g., 37°C) before adding the compound.
-
Modify the Addition Method: As mentioned in the FAQs, add the stock solution slowly and with gentle agitation. Never add the media directly onto the stock solution.
Step 3: Test Different Solvents and Concentrations
-
Lower the Final Concentration: The simplest solution may be to test a lower final concentration of this compound to see if the precipitation stops.
-
Consider Alternative Solvents: If DMSO is not working well, other solvents like ethanol or a co-solvent system could be tested, but always check for cellular toxicity.
The following table summarizes factors that can be adjusted to improve the solubility of a compound like this compound.
| Parameter | Recommendation | Rationale |
| Stock Concentration | Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM) | Reduces the severity of "solvent shock" upon dilution. |
| Final Concentration | Test a serial dilution to find the maximum soluble concentration | Exceeding the solubility limit is a primary cause of precipitation. |
| Solvent | Test alternative solvents (e.g., Ethanol, DMF) if compatible | Solubility is highly dependent on the solvent used. |
| Serum Percentage | Increase serum percentage (e.g., from 5% to 10% FBS) | Serum proteins like albumin can bind to and solubilize compounds. |
| pH of Media | Ensure media pH is stable and within the optimal range (7.2-7.4) | pH can affect the charge and therefore the solubility of a compound. |
Experimental Protocol: Determining Maximum Soluble Concentration of this compound
This protocol provides a method to systematically determine the maximum soluble concentration of this compound in your specific culture medium.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Methodology:
-
Pre-warm Media: Place an aliquot of your complete culture medium in a 37°C incubator for at least 30 minutes.
-
Prepare Serial Dilutions: a. In a series of microcentrifuge tubes, add 1 mL of the pre-warmed medium to each. b. Add the this compound stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of 10 mM stock into 1 mL for a 100 µM final concentration). Add the stock dropwise while gently vortexing. c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on.
-
Incubation: Incubate the tubes under standard culture conditions (37°C, 5% CO₂) for a period that mimics your experiment (e.g., 2, 12, or 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (cloudiness, visible crystals).
-
Microscopic Examination: For a more sensitive assessment, place a small drop from each tube onto a microscope slide and check for micro-precipitates.
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Determine Solubility Limit: The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the key relationships between factors affecting compound solubility.
Caption: A troubleshooting workflow for diagnosing and resolving compound precipitation in culture media.
Caption: Key factors influencing the solubility of a small molecule compound in an aqueous solution.
Interpreting unexpected outcomes in RUC-1 functional assays
Welcome to the technical support center for RUC-1 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected outcomes during their experiments with this compound, a potent inhibitor of the platelet integrin αIIbβ3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). It functions by binding to the αIIb subunit of the integrin, which prevents the conformational changes necessary for fibrinogen binding and subsequent platelet aggregation. This leads to the inhibition of thrombus formation.
Q2: What is the expected outcome of a successful this compound functional assay?
A2: In a typical functional assay, such as light transmission aggregometry (LTA), the addition of this compound to platelet-rich plasma (PRP) prior to the induction of aggregation by an agonist (e.g., ADP, collagen) is expected to result in a dose-dependent inhibition of platelet aggregation.
Q3: What are some common agonists used to induce platelet aggregation in these assays?
A3: Common agonists include Adenosine Diphosphate (ADP), collagen, thrombin receptor activating peptide (TRAP), and arachidonic acid. The choice of agonist can sometimes influence the assay results.
Q4: Can the choice of anticoagulant in blood collection affect the assay outcome?
A4: Yes, the choice of anticoagulant is critical. Citrate is commonly used, but it lowers the concentration of divalent cations like Ca2+ and Mg2+, which can sensitize platelets to the effects of αIIbβ3 inhibitors.[1] For some studies, PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) is used as it maintains physiological divalent cation levels.[1]
Troubleshooting Guide for Unexpected Outcomes
Issue 1: No or Lower-Than-Expected Inhibition of Platelet Aggregation
If you observe minimal or no inhibition of platelet aggregation after applying this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Degraded or Inactive this compound | - Ensure this compound is stored correctly as per the manufacturer's instructions. - Prepare fresh solutions of this compound for each experiment. - Verify the concentration of the this compound stock solution. |
| Suboptimal Agonist Concentration | - Titrate the agonist to determine the optimal concentration that induces a robust but not maximal aggregation response. This will ensure the assay is sensitive to inhibition. |
| Platelet Preparation Issues | - Ensure platelet-rich plasma (PRP) is prepared and handled at room temperature to avoid spontaneous platelet activation.[2] - Process blood samples within one hour of collection.[3] - Check the platelet count in the PRP; very high or low counts can affect aggregation results.[4] |
| Incorrect Assay Conditions | - Confirm the incubation time of this compound with PRP is sufficient before adding the agonist. - Ensure the assay is performed at 37°C.[4] |
Issue 2: Higher-Than-Expected Inhibition or Apparent Spontaneous Inhibition
Observing a very high level of inhibition even at low this compound concentrations or what appears to be spontaneous inhibition can be perplexing.
| Potential Cause | Recommended Troubleshooting Steps |
| Pre-activated Platelets | - Review blood collection and PRP preparation procedures to minimize platelet activation. Use a gentle venipuncture technique and avoid excessive agitation of blood samples.[2] |
| Incorrect Baseline Setting | - Ensure the aggregometer is correctly calibrated with platelet-poor plasma (PPP) to represent 100% aggregation and PRP for 0% aggregation. |
| Contaminants in Reagents | - Use fresh, high-quality reagents and buffers. Contaminants can sometimes interfere with platelet function. |
Issue 3: Paradoxical Platelet Activation
In rare cases, particularly with certain types of αIIbβ3 antagonists, a phenomenon known as paradoxical platelet activation can occur, where the inhibitor at low concentrations may enhance platelet activation.[5][6]
| Potential Cause | Recommended Troubleshooting Steps |
| Low Antagonist Concentration | - Test a wider range of this compound concentrations to see if the effect is dose-dependent and disappears at higher, more inhibitory concentrations. |
| Platelet Pre-activation | - This phenomenon is more likely to occur in pre-activated platelets.[5] Ensure meticulous sample handling to prevent premature activation. |
| Receptor Cross-linking | - While less likely with a small molecule like this compound, consider the possibility of drug-induced receptor clustering. |
Quantitative Data Summary
The following table provides expected IC50 values for RUC-4 (a more potent derivative of this compound) to serve as a reference for expected potency in functional assays.
| Compound | Agonist | Anticoagulant | Reported IC50 (nM) |
| RUC-4 | ADP | Citrate | 54 ± 13 |
| RUC-4 | ADP | PPACK | 102 ± 22 |
| RUC-4 | TRAP | Citrate | 66 ± 25 |
| RUC-4 | TRAP | PPACK | 122 ± 17 |
Data sourced from preclinical studies of RUC-4.[7]
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol for this compound Functional Assay
This protocol outlines the key steps for assessing the inhibitory effect of this compound on platelet aggregation using LTA.
1. Materials and Reagents:
-
Freshly collected human whole blood in 3.2% sodium citrate.
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This compound stock solution and appropriate vehicle control.
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Platelet agonist (e.g., ADP).
-
Saline solution.
-
Light Transmission Aggregometer.
-
Cuvettes and stir bars.
-
Pipettes.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.[8]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary to be within the range of 200-300 x 10^9/L.
3. Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP for 100% light transmission and PRP for 0% light transmission.
-
Pipette PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer.
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Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5-15 minutes).
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ahajournals.org [ahajournals.org]
- 6. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
RUC-1 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing RUC-1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1][2] Unlike many other αIIbβ3 antagonists that mimic the Arg-Gly-Asp (RGD) sequence of natural ligands, this compound binds exclusively to the αIIb subunit.[3] This unique binding mode prevents the conformational changes in the β3 subunit that are often associated with adverse effects.[3][4] By blocking the αIIbβ3 receptor, this compound effectively inhibits platelet aggregation, a critical step in thrombus formation.[2]
Q2: What is a dose-response curve and why is it important for this compound studies?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and the magnitude of its effect (e.g., inhibition of platelet aggregation).[5] These curves are essential for determining key parameters such as the IC50 (the concentration of an inhibitor required to reduce the response by 50%), which is a critical measure of a drug's potency.[6] Optimizing the dose-response curve is crucial for obtaining accurate and reproducible data on the efficacy of this compound.
Q3: What is the typical experimental setup for generating a this compound dose-response curve?
A3: The most common method is a platelet aggregation assay using light transmission aggregometry (LTA). This involves preparing platelet-rich plasma (PRP) from whole blood, incubating it with various concentrations of this compound, and then inducing aggregation with an agonist like adenosine diphosphate (ADP). The change in light transmission as platelets aggregate is measured to determine the extent of inhibition by this compound.
Experimental Protocols
Detailed Protocol for Platelet Aggregation Assay using Light Transmission Aggregometry
This protocol outlines the key steps for generating a dose-response curve for this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
2. This compound Incubation:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound (or vehicle control) to the PRP aliquots and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Platelet Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission (representing full aggregation).
-
Place a cuvette with PRP (and vehicle) to set the 0% aggregation baseline.
-
Transfer the this compound incubated PRP samples to the aggregometer cuvettes with a stir bar.
-
Add a platelet agonist, such as ADP (final concentration typically 5-20 µM), to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation
Table 1: Representative Dose-Response Data for this compound Inhibition of ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | % Inhibition of Platelet Aggregation |
| 0.1 | 5 |
| 0.3 | 15 |
| 1 | 45 |
| 3 | 75 |
| 10 | 95 |
| 30 | 98 |
Note: This is representative data. Actual values may vary depending on experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting- Platelet activation during preparation- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Handle blood samples gently; avoid vigorous shaking.- Maintain a constant temperature (37°C) throughout the experiment. |
| No or low platelet aggregation with agonist | - Inactive agonist- Low platelet count in PRP- Donor-specific low platelet reactivity | - Prepare fresh agonist solution.- Adjust centrifugation to optimize platelet yield.- Screen multiple donors if possible. |
| Inconsistent dose-response curve (not sigmoidal) | - Incorrect serial dilutions of this compound- this compound precipitation at high concentrations- Complex biological response | - Prepare fresh and accurate serial dilutions.- Check the solubility of this compound in your experimental buffer.- Consider alternative curve-fitting models. |
| IC50 value significantly different from expected | - Error in this compound stock concentration- Different agonist concentration used- Variation in incubation time | - Verify the concentration of your this compound stock solution.- Use a consistent agonist concentration across experiments.- Standardize the pre-incubation time with this compound. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits platelet aggregation by binding to the αIIb subunit of the αIIbβ3 integrin.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
- 1. Inhibition of ADP-induced aggregation of bovine platelets by saturated fatty acids and its relation with the change of membrane surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zalunfiban - Wikipedia [en.wikipedia.org]
- 3. Structure-guided design of a high-affinity platelet integrin αIIbβ3 receptor antagonist that disrupts Mg²⁺ binding to the MIDAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: RUC-1 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving RUC-1, a selective αIIbβ3 inhibitor of ADP-induced platelet aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a selective antagonist of the αIIbβ3 integrin receptor on the surface of platelets.[1] By binding to the αIIb subunit, it prevents the conformational change required for fibrinogen binding, thereby inhibiting the final common pathway of ADP-induced platelet aggregation.[1][2] This mechanism is crucial for its function as an anti-thrombotic agent. This compound is a precursor to more potent derivatives like RUC-2 and Zalunfiban (RUC-4).[3]
Q2: What are the common causes of high variability in this compound in vivo studies?
A2: High variability in in vivo studies with this compound can stem from several factors, broadly categorized as biological, experimental, and operator-dependent. Biological factors include inter-animal physiological differences (e.g., platelet counts, metabolism).[4][5] Experimental factors involve inconsistencies in drug formulation and administration, timing of blood collection, and the choice of anesthesia, which can affect platelet function. Operator-dependent variability can arise from differences in surgical procedures, blood sampling techniques, and tumor measurement methods in efficacy studies.[6]
Q3: How can I minimize variability related to the animal model?
A3: To minimize animal-related variability, it is crucial to use age- and sex-matched animals from a reputable supplier. Acclimatize animals to the facility to reduce stress-induced physiological changes. Monitor animal health closely, as underlying conditions can affect platelet function and drug metabolism. When possible, consider using inbred strains to reduce genetic variability.[5]
Q4: What are the best practices for preparing and administering this compound?
A4: Consistent preparation of the this compound formulation is critical. Ensure the compound is fully solubilized and stable in the chosen vehicle. The route of administration (e.g., intravenous, subcutaneous) should be consistent across all animals, and the injection volume should be accurately calculated based on body weight. For subcutaneous or intramuscular injections, the site of injection should also be consistent.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during in vivo experiments with this compound.
Issue 1: Inconsistent Platelet Aggregation Inhibition
Table 1: Troubleshooting Inconsistent Platelet Aggregation Inhibition
| Potential Cause | Recommended Solution |
| Improper this compound Formulation/Administration | Verify the solubility and stability of your this compound stock solution. Ensure accurate dosing based on the most recent animal body weights. Standardize the route and site of administration. |
| Variability in Agonist Response | Prepare fresh agonist (e.g., ADP, collagen) for each experiment. Ensure the final concentration of the agonist in the assay is consistent. Validate the potency of each new batch of agonist. |
| Blood Collection and Handling Artifacts | Use a consistent and minimally traumatic blood collection technique. Use the appropriate anticoagulant (e.g., sodium citrate) and mix gently and immediately. Process samples promptly, as platelet function can change over time ex vivo.[7] |
| Anesthesia Effects | Different anesthetics can have varying effects on platelet function. Choose an anesthetic with minimal impact on platelet aggregation and use it consistently. |
Issue 2: High Inter-Animal Variability in Efficacy Studies
Table 2: Troubleshooting High Inter-Animal Variability in Efficacy
| Potential Cause | Recommended Solution |
| Inconsistent Tumor/Thrombus Induction | Standardize the procedure for inducing tumors or thrombi. This includes the number of cells injected, the location of injection, and the method of injury for thrombosis models. |
| Subjective Endpoint Measurement | Use blinded observers for endpoint measurements (e.g., tumor volume, thrombus weight) to reduce bias. Employ imaging techniques for more objective and quantifiable data where possible. |
| Differences in Animal Health Status | Monitor animals daily for any signs of illness or distress that could impact the experimental outcome. House animals in a controlled environment with consistent light/dark cycles, temperature, and humidity. |
| Pharmacokinetic Variability | Consider performing a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This can help in optimizing the dosing regimen. |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Assay
This protocol describes a method for assessing the effect of this compound on platelet aggregation in whole blood collected from treated animals.
-
Animal Dosing: Administer this compound or vehicle control to animals as per the study design.
-
Blood Collection: At predetermined time points post-dosing, collect blood via cardiac puncture or from a cannulated artery into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Platelet Count Standardization: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add a stir bar and place the cuvette in a light transmission aggregometer.
-
Establish a baseline reading.
-
Add a platelet agonist (e.g., ADP at a final concentration of 20 µM) to induce aggregation.[8]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in samples from this compound treated animals to that of vehicle-treated controls.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits platelet aggregation by blocking αIIbβ3 activation.
Experimental Workflow for Troubleshooting Variability
Caption: A logical workflow for troubleshooting sources of experimental variability.
References
- 1. Inhibitors of Platelet Integrin αllbβ3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Within-animal variation as an indication of the minimal magnitude of the critical effect size for continuous toxicological parameters applicable in the benchmark dose approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
RUC-1 in DMSO: A Technical Guide to Stock Solution Stability
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of RUC-1 stock solutions prepared in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO. For most biological applications, a high-concentration stock solution in DMSO is prepared first, which is then further diluted in aqueous buffers or cell culture media. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Short-term storage (days to weeks): 0-4°C[3]
-
Long-term storage (months to years): -20°C or -80°C[1][2][3]
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
Q3: How stable is this compound in DMSO under recommended storage conditions?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general studies on large compound libraries indicate that most compounds remain stable for extended periods when stored at -20°C in DMSO. One study found that 85% of over 1,400 compounds were stable in a DMSO/water mixture for over two years at 4°C.[4] Another long-term study at -20°C showed that over 85% of compounds were still suitable for screening after 20 years.
Q4: What factors can contribute to the degradation of this compound in DMSO?
A4: Several factors can affect the stability of small molecules in DMSO, including:
-
Temperature: Higher temperatures accelerate chemical degradation.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[5][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to degradation. A study on 320 compounds showed that multiple freeze-thaw cycles can impact compound integrity.
-
Light Exposure: Photolabile compounds can degrade when exposed to light. It is recommended to store this compound solutions in the dark.[3]
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups.[6]
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your this compound stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any degradation products and allow for quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the old stock solution using HPLC or LC-MS. |
| Improper storage of stock solution. | Review storage conditions. Ensure stock solutions are stored at -20°C or -80°C and protected from light. | |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Precipitate observed in the stock solution upon thawing | Low solubility at colder temperatures. | Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. |
| The concentration of the stock solution is too high. | Prepare a new stock solution at a lower concentration. |
Data on Small Molecule Stability in DMSO
The following table summarizes findings from studies on the stability of large libraries of small molecules in DMSO, which can serve as a general guideline for handling this compound.
| Storage Condition | Duration | Outcome | Reference |
| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds were stable. | Engeloch et al., 2008 |
| -20°C in DMSO | 20 years | >85% of compounds remained suitable for screening. | |
| Room Temperature in DMSO | 1 year | 52% of compounds remained. | |
| Multiple Freeze-Thaw Cycles | 25 cycles | Compound-dependent degradation observed. | Kozikowski et al., 2003 |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC
This protocol outlines a general method for monitoring the degradation of this compound over time.
1. Preparation of this compound Samples:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
- For each condition, prepare triplicate samples.
- Designate a set of vials as the "time zero" (T=0) reference.
2. Sample Storage:
- Store the vials at their respective temperatures, protected from light.
3. HPLC Analysis:
- At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.
- Allow the frozen samples to thaw completely at room temperature.
- Dilute an aliquot of each sample to a suitable concentration for HPLC analysis (e.g., 100 µM) in an appropriate mobile phase.
- Inject the samples onto a reverse-phase HPLC column (e.g., C18).
- Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.[7]
- Detect the compounds using a UV detector at a wavelength where this compound has maximum absorbance.
4. Data Analysis:
- For each time point and condition, calculate the peak area of this compound.
- Normalize the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
- A decrease in the percentage of this compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. captivatebio.com [captivatebio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of DMSO and Glycine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Validation & Comparative
RUC-1 versus RUC-2: A Comparative Analysis of Antiplatelet Potency
A new generation of antiplatelet agents, RUC-1 and its derivative RUC-2, have emerged as potent inhibitors of the platelet integrin αIIbβ3. This guide provides a detailed comparison of their potency, mechanism of action, and the experimental basis for these findings, tailored for researchers, scientists, and professionals in drug development.
This compound and RUC-2 are small molecule antagonists of the αIIbβ3 receptor, a key player in platelet aggregation. Unlike traditional Arg-Gly-Asp (RGD)-mimetic inhibitors, these compounds employ a unique mechanism of action. They function by displacing the essential magnesium ion (Mg2+) from the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit of the receptor. This action effectively locks the αIIbβ3 receptor in an inactive conformation, preventing the binding of its primary ligand, fibrinogen, and thereby inhibiting platelet aggregation.
Quantitative Comparison of Potency
Structure-based drug design has led to the development of RUC-2, a derivative of this compound with significantly enhanced potency.[1][2][3][4] Experimental data indicates that RUC-2 is approximately 100-fold more potent than its predecessor in blocking platelet aggregation.[1][2][3][4][5] This substantial increase in potency is a key differentiator between the two compounds.
| Compound | Reported IC50 (ADP-induced Platelet Aggregation) | Relative Potency |
| This compound | Not explicitly stated, but inferred to be ~9 µM | 1x |
| RUC-2 | ~90 nM[6] | ~100x greater than this compound[1][2][3][4][5] |
Table 1: Comparative Potency of this compound and RUC-2. The half-maximal inhibitory concentration (IC50) for RUC-2 against ADP-induced platelet aggregation is approximately 90 nM.[6] RUC-2 is reported to have a ~100-fold higher affinity for the αIIbβ3 receptor compared to this compound.[1][2][3][4]
Mechanism of Action: A Visual Representation
The distinct mechanism of this compound and RUC-2, which involves the displacement of Mg2+ from the MIDAS domain of the αIIbβ3 receptor, sets them apart from other αIIbβ3 antagonists. This interaction prevents the conformational change required for ligand binding and subsequent platelet aggregation.
Figure 1: this compound/RUC-2 Mechanism. This diagram illustrates how this compound and RUC-2 inhibit platelet aggregation.
Experimental Protocols
The potency of this compound and RUC-2 is primarily determined using Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Light Transmission Aggregometry (LTA) Protocol
Objective: To determine the IC50 of this compound and RUC-2 for the inhibition of ADP-induced platelet aggregation.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) as a platelet agonist.
-
This compound and RUC-2 at various concentrations.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. Adjust the platelet count in the PRP with PPP if necessary.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Incubation: Pre-warm PRP samples to 37°C. Incubate the PRP with various concentrations of this compound or RUC-2, or vehicle control, for a specified time (e.g., 5 minutes) prior to adding the agonist.
-
Aggregation Measurement: Add ADP to the PRP samples to induce platelet aggregation. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The maximum aggregation for each concentration of the inhibitor is determined. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided design of a high-affinity platelet integrin αIIbβ3 receptor antagonist that disrupts Mg²⁺ binding to the MIDAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epitopes described in Structure-guided design of a high-affinity platelet integrin αIIbβ3 receptor antagonist that disrupts Mg²⁺ binding to the MIDAS. - Immune Epitope Database (IEDB) [iedb.org]
- 5. Zalunfiban - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of RUC-1 and Tirofiban: Unraveling Their Distinct Binding Mechanisms to Integrin αIIbβ3
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their targets is paramount. This guide provides a detailed comparison of the binding mechanisms of two notable inhibitors of the platelet integrin αIIbβ3: the established antiplatelet agent tirofiban and the novel antagonist RUC-1. By examining their distinct modes of action, from binding site to conformational consequences, we aim to provide a clear, data-driven resource for those engaged in thrombosis research and the development of next-generation antiplatelet therapies.
The integrin αIIbβ3, also known as glycoprotein IIb/IIIa, plays a pivotal role in hemostasis and thrombosis. Upon platelet activation, it undergoes a conformational change to a high-affinity state, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.[1][2] Consequently, αIIbβ3 has been a key target for antithrombotic drugs. Tirofiban, a non-peptide mimetic of the Arginine-Glycine-Aspartic acid (RGD) sequence found in fibrinogen, is a clinically used αIIbβ3 antagonist. This compound, a more recently discovered small molecule, offers a contrasting mechanism of inhibition.[1][3] This guide will dissect and compare the binding mechanisms of these two compounds, supported by experimental data and detailed protocols.
At the Molecular Level: A Tale of Two Binding Sites
The most fundamental difference between this compound and tirofiban lies in their interaction with the αIIbβ3 heterodimer. While both ultimately prevent fibrinogen binding, they achieve this by engaging with distinct sites on the receptor, leading to profoundly different effects on the integrin's conformation.
Tirofiban , as an RGD-mimetic, binds to a pocket formed at the interface of the αIIb and β3 subunits. Its binding mimics that of the natural ligand, with a basic moiety interacting with the αIIb subunit and a carboxyl group coordinating with the magnesium ion (Mg2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[4][5] This interaction is characteristic of many αIIbβ3 antagonists and is known to induce a significant conformational change, shifting the receptor to an "open" or high-affinity state.[1][3] This "priming" of the receptor, while blocking the binding of the large fibrinogen molecule, can expose new epitopes on the αIIbβ3 surface, which has been linked to potential immunogenicity and, in some cases, paradoxical platelet activation.[6][7]
In stark contrast, This compound binds exclusively to the β-propeller domain of the αIIb subunit.[1][3] Crystal structure data reveals that this compound settles into a hydrophobic pocket, with key interactions involving residues such as Tyr-190 and Asp-232 on αIIb.[1] Crucially, this compound does not make any contact with the β3 subunit or the MIDAS.[1][3] This unique binding mode means that this compound does not induce the "open" conformational state. Instead, it locks the αIIbβ3 receptor in a closed, inactive conformation, effectively preventing the conformational changes necessary for ligand binding without priming the receptor.[1][8]
Quantitative Comparison of Inhibitory Activity
Direct comparison of the inhibitory potency of this compound and tirofiban is challenging due to a lack of studies performing head-to-head analysis under identical conditions. The IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are dependent on the specific assay conditions. However, data from various sources provide a general picture of their relative activities.
| Parameter | This compound | Tirofiban | Notes |
| Binding Site | Exclusively on the αIIb subunit | At the interface of αIIb and β3 subunits | This compound does not interact with the β3 MIDAS.[1][3] |
| Induced Conformation | Locks receptor in an inactive, "closed" state | Induces an active, "open" conformation | This compound and its derivatives do not "prime" the receptor.[1][8] |
| IC50 (Fibrinogen Binding) | ~13 µM (for a derivative, RUC-2, ~90 nM) | ~1.98 nM | Data for this compound is limited; its successor RUC-2 is ~100-fold more potent.[2][9] Tirofiban data is from displacement assays with preactivated αIIbβ3.[2] |
| IC50 (Platelet Aggregation) | Not widely reported | ~1.41 - 37 nM | Varies with agonist and experimental conditions.[2][4] |
| Kd (Dissociation Constant) | Not widely reported | ~1.44 - 15 nM | Varies depending on the activation state of αIIbβ3.[10] |
Visualizing the Binding Mechanisms
The following diagrams illustrate the distinct binding modes of this compound and tirofiban and their impact on the conformation of the αIIbβ3 integrin.
Caption: Distinct binding sites of Tirofiban and this compound on αIIbβ3.
Caption: Conformational consequences of inhibitor binding.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of αIIbβ3 inhibitors. Below are representative protocols for key experiments cited in the characterization of this compound and tirofiban.
Light Transmission Aggregometry (LTA) for Platelet Inhibition Assay
This assay measures the extent of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist and is the gold standard for assessing platelet function.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from consenting donors via venipuncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Keep the blood at room temperature and process within 2 hours of collection.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Transfer the PRP to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
2. Aggregation Assay:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Place a cuvette with PPP in the aggregometer (e.g., a Helena Laboratories PACKS-4) to set the 100% transmission baseline.
-
Place a cuvette with PRP in the sample well to set the 0% transmission baseline.
-
Add the inhibitor (this compound or tirofiban) at various concentrations to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded as the percentage change in light transmission.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Flow Cytometry for αIIbβ3 Conformational State Analysis
This method allows for the assessment of the integrin's activation state on the surface of platelets by using conformation-specific antibodies.
1. Platelet Preparation and Staining:
-
Prepare PRP as described for LTA.
-
Aliquot PRP into flow cytometry tubes.
-
To one set of tubes, add a platelet agonist (e.g., 20 µM ADP) to induce activation. To another set, add a buffer as a resting control.
-
Add the inhibitor (this compound or tirofiban) at desired concentrations and incubate.
-
Add a fluorescently-labeled, conformation-specific monoclonal antibody. For example:
-
PAC-1: Binds specifically to the high-affinity, "open" conformation of αIIbβ3.
-
AP5: Recognizes a ligand-induced binding site (LIBS) epitope exposed upon receptor activation.
-
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Fix the platelets with 1% paraformaldehyde (optional, depending on the antibody).
-
Dilute the samples with phosphate-buffered saline (PBS) for analysis.
2. Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the conformation-specific antibody for each condition.
-
An increase in MFI of PAC-1 or AP5 in the presence of an inhibitor compared to the resting state indicates that the inhibitor induces an active conformation.
Caption: Workflow for αIIbβ3 conformational analysis.
Conclusion
This compound and tirofiban represent two distinct strategies for the inhibition of integrin αIIbβ3. Tirofiban, a well-established RGD-mimetic, acts as a competitive antagonist that induces an open, high-affinity conformation of the receptor. In contrast, this compound employs a novel mechanism, binding exclusively to the αIIb subunit and locking the integrin in its inactive state without priming it. This fundamental difference in their binding mechanisms may have significant implications for their clinical profiles, particularly concerning efficacy, safety, and immunogenicity. The development of inhibitors like this compound and its more potent successors (e.g., RUC-2, RUC-4/Zalunfiban) highlights a shift towards designing antagonists that not only block ligand binding but also precisely control the conformational state of the target receptor. For researchers in the field, a thorough understanding of these divergent mechanisms is essential for the rational design and evaluation of future antiplatelet therapies.
References
- 1. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Variable responses to inhibition of fibrinogen binding induced by tirofiban and eptifibatide in blood from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity Modulation of Platelet Integrin αIIbβ3 by β3-Endonexin, a Selective Binding Partner of the β3 Integrin Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
RUC-1 vs. Eptifibatide: A Comparative Analysis of their Effects on αIIbβ3 Integrin Conformation
For Immediate Release
This guide provides a detailed comparison of the effects of two distinct antagonists of the platelet integrin αIIbβ3: the experimental small molecule RUC-1 and the clinically approved drug eptifibatide. The focus is on their differential impact on the conformational state of αIIbβ3, a critical factor in their mechanism of action and potential clinical implications. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Integrin αIIbβ3 plays a pivotal role in platelet aggregation and thrombus formation.[1][2][3] Its activation involves a significant conformational change from a low-affinity (bent) to a high-affinity (extended) state for its ligands, primarily fibrinogen.[4] While both this compound and eptifibatide inhibit αIIbβ3, they do so through fundamentally different mechanisms that result in distinct conformational outcomes for the receptor. Eptifibatide, a KGD-mimetic, induces an open, active-like conformation of αIIbβ3.[1][5][6] In contrast, this compound and its more potent derivatives (RUC-2, RUC-4/Zalunfiban) lock the receptor in an inactive, closed conformation.[1][7][8][9][10] This key difference may underlie the potential for RUC compounds to offer a safer antiplatelet therapy with a reduced risk of paradoxical platelet activation and thrombocytopenia.[1][6][11]
Mechanism of Action and Binding Sites
Eptifibatide: This synthetic cyclic heptapeptide is derived from a protein found in rattlesnake venom and acts as a competitive inhibitor at the ligand-binding pocket of αIIbβ3.[5][12] It mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, with its Lys-Gly-Asp (KGD) sequence binding to sites on both the αIIb and β3 subunits.[13] A critical interaction involves the coordination of the MIDAS (Metal Ion-Dependent Adhesion Site) Mg²⁺ ion within the β3 subunit, which is crucial for inducing the conformational change to the high-affinity state.[1][11][14]
This compound: Identified through high-throughput screening, this compound is a novel small molecule that binds exclusively to the β-propeller domain of the αIIb subunit.[1][9] Unlike eptifibatide, it does not have a carboxyl group that interacts with the β3 MIDAS.[11][14] Its more potent successor, RUC-2, was shown by X-ray crystallography to not only bind to αIIb but also to interact with the β3 MIDAS residue Glu220, actively displacing the Mg²⁺ ion.[7][8] This unique mechanism physically prevents the conformational changes required for activation.[7][8][9]
Comparative Data on αIIbβ3 Conformation
The following table summarizes the key differential effects of this compound/RUC-2 and eptifibatide on the conformation of αIIbβ3.
| Feature | This compound / RUC-2 | Eptifibatide | References |
| Binding Site | Exclusively on αIIb β-propeller (this compound); αIIb and displaces Mg²⁺ from β3 MIDAS (RUC-2) | Pocket between αIIb and β3 subunits, coordinates β3 MIDAS Mg²⁺ | [1][7][8] |
| Induced Conformation | Closed, inactive, non-compact | Open, extended, active-like | [1][6] |
| β3 Hybrid Domain | No "swing-out" motion | Induces "swing-out" motion | [1][11][14] |
| Receptor Priming | Does not prime the receptor to bind fibrinogen | Primes the receptor, can increase fibrinogen binding | [6][7][11][14] |
| LIBS Exposure | Does not induce Ligand-Induced Binding Sites (LIBS) | Induces LIBS exposure | [6][11][14] |
| Paradoxical Activation | Does not cause paradoxical activation | Can cause paradoxical platelet activation | [5] |
| Thrombocytopenia Risk | Potentially lower risk by not exposing neoepitopes | Associated with a low risk of thrombocytopenia | [1][6][11] |
Visualizing the Mechanisms
The distinct mechanisms of this compound/RUC-2 and eptifibatide are illustrated in the following diagrams.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel KGD-Based αIIbβ3 Antagonist Prevents Arterial Thrombosis While Preserving Hemostasis and Avoiding Thrombocytopenia [mdpi.com]
- 7. biomere.com [biomere.com]
- 8. Structure-guided design of a high-affinity platelet integrin αIIbβ3 receptor antagonist that disrupts Mg²⁺ binding to the MIDAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zalunfiban - Wikipedia [en.wikipedia.org]
- 10. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of RUC-1 for Human αIIbβ3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RUC-1, a novel small molecule antagonist of the human αIIbβ3 integrin, with other alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of its unique mechanism of action.
Introduction to this compound and its Unique Mechanism
This compound is a first-in-class antagonist that exhibits high specificity for the human platelet integrin αIIbβ3, a key receptor in platelet aggregation and thrombosis. Unlike traditional αIIbβ3 antagonists such as eptifibatide and tirofiban, which are ligand-mimetic and bind to both the αIIb and β3 subunits, this compound possesses a distinct mechanism. It binds exclusively to a pocket on the αIIb β-propeller domain, without interacting with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit. This unique binding mode prevents the conformational change that shifts the integrin to its high-affinity state, a characteristic of other antagonists that can lead to paradoxical platelet activation.
Comparative Analysis of αIIbβ3 Antagonists
The specificity and mechanism of this compound and its derivatives (RUC-2 and RUC-4/Zalunfiban) have been rigorously validated and compared to other αIIbβ3 inhibitors. The following table summarizes key quantitative data.
| Compound | Target Subunit(s) | IC50 (Platelet Aggregation) | Specificity over αVβ3 | Induces Conformational Change |
| This compound | αIIb | Micromolar range | Selective | No |
| RUC-2 | αIIb and β3 (displaces Mg2+ from MIDAS) | ~100-fold more potent than this compound | Selective | No |
| RUC-4 (Zalunfiban) | αIIb and β3 (displaces Mg2+ from MIDAS) | ~20% more potent than RUC-2 | Selective | No |
| Eptifibatide | αIIb and β3 | Nanomolar range | Less selective | Yes |
| Tirofiban | αIIb and β3 | Nanomolar range | Selective | Yes |
| Abciximab | αIIbβ3 complex | Nanomolar range | Binds to αVβ3 as well | Yes |
Experimental Protocols for Specificity Validation
The specificity of this compound for human αIIbβ3 has been established through a series of key experiments. Detailed methodologies are provided below.
X-ray Crystallography of the this compound-αIIbβ3 Headpiece Complex
-
Objective: To structurally determine the binding site of this compound on the αIIbβ3 integrin.
-
Methodology:
-
The headpiece of the human αIIbβ3 integrin is expressed and purified.
-
The purified αIIbβ3 headpiece is crystallized in the absence and presence of this compound.
-
X-ray diffraction data is collected from the crystals.
-
The crystal structure is solved to reveal the precise location of this compound binding and any conformational changes in the integrin.
-
Cell-Based Adhesion Assays
-
Objective: To assess the functional specificity of this compound in inhibiting αIIbβ3-mediated cell adhesion without affecting other integrins like αVβ3.
-
Methodology:
-
HEK 293 cells are engineered to express either human αIIbβ3 or αVβ3 integrins.
-
Microtiter plates are coated with the respective ligands: fibrinogen for αIIbβ3 and vitronectin for αVβ3.
-
The engineered cells are pre-incubated with varying concentrations of this compound or a control compound.
-
The cells are then added to the ligand-coated plates and allowed to adhere.
-
Non-adherent cells are washed away, and the remaining adherent cells are quantified.
-
The IC50 value for the inhibition of adhesion is calculated for each integrin-ligand pair to determine specificity.
-
Flow Cytometry with Conformation-Specific Antibodies
-
Objective: To determine if this compound induces the high-affinity "open" conformation of αIIbβ3.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from human blood.
-
The PRP is incubated with this compound, a positive control known to induce the open conformation (e.g., eptifibatide), or a negative control.
-
A fluorescently labeled monoclonal antibody that specifically recognizes the activated, high-affinity conformation of αIIbβ3 (e.g., PAC-1) is added to the samples.
-
The binding of the antibody to the platelets is measured by flow cytometry.
-
An increase in fluorescence intensity indicates a conformational change to the activated state.
-
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of αIIbβ3 and the experimental workflow for validating this compound's specificity.
Caption: this compound binds to the αIIb subunit, preventing fibrinogen binding and subsequent platelet aggregation.
Caption: Workflow for validating the specificity of this compound for the human αIIbβ3 integrin.
Conclusion
The experimental evidence strongly supports the high specificity of this compound for the human αIIbβ3 integrin. Its unique mechanism of action, which involves exclusive binding to the αIIb subunit without inducing an activating conformational change, distinguishes it from other αIIbβ3 antagonists. This makes this compound and its more potent derivatives, RUC-2 and RUC-4 (zalunfiban), promising candidates for antiplatelet therapy with a potentially improved safety profile.
RUC-1: A Comparative Analysis of its Cross-Reactivity with Other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity and cross-reactivity of RUC-1, a small molecule inhibitor of the integrin αIIbβ3. The focus of this analysis is to objectively present the available experimental data on this compound's interaction with its primary target, αIIbβ3, in comparison to other integrins, particularly αVβ3. This information is crucial for researchers investigating platelet aggregation, thrombosis, and for professionals involved in the development of antiplatelet therapies.
Executive Summary
This compound is a potent and selective inhibitor of the platelet integrin αIIbβ3, a key receptor in thrombus formation. Experimental data demonstrates that this compound exhibits high specificity for αIIbβ3 with significantly lower activity against the closely related integrin αVβ3. This selectivity is attributed to its unique binding mode to the αIIb subunit, which differs from many other integrin antagonists that interact with the β subunit. While comprehensive data on the cross-reactivity of this compound against a wide panel of integrins is not extensively available in the public domain, the existing evidence strongly supports its targeted action on αIIbβ3. This guide summarizes the key quantitative data, details the experimental methodologies used to assess its specificity, and provides diagrams of the relevant signaling pathways.
Data Presentation: this compound and its Analogs' Specificity
The following tables summarize the quantitative data on the inhibitory activity of this compound and its more potent analog, RUC-2, which shares a similar specificity profile.[1]
Table 1: Inhibitory Concentration (IC50) of this compound and Analogs against αIIbβ3
| Compound | Assay | IC50 (μM) | Reference |
| This compound | Fibrinogen binding to αIIbβ3 | 9.7 ± 1 | [2] |
| RUC-2 | Fibrinogen binding to αIIbβ3 | 0.096 ± 0.005 |
Table 2: Comparative Inhibition of αIIbβ3 and αVβ3 by this compound and RUC-2
| Compound | Concentration (μM) | Integrin Target | Assay | % Inhibition (mean ± SD) | Reference |
| This compound | 100 | αVβ3 | Cell adhesion to vitronectin | 5 ± 7 | [1] |
| RUC-2 | 10 | αVβ3 | Cell adhesion to vitronectin | 6 ± 15 | [1] |
| 10E5 (αIIbβ3-specific mAb) | - | αVβ3 | Cell adhesion to vitronectin | 2 ± 9 | [1] |
Note: The low percentage of inhibition of αVβ3-mediated cell adhesion by both this compound and RUC-2, comparable to that of a highly specific αIIbβ3 monoclonal antibody, underscores their selectivity for αIIbβ3.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: solid-phase binding assays and cell-based adhesion assays.
Solid-Phase Integrin Binding Assay
This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific integrin-ligand interaction.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a purified integrin ligand (e.g., fibrinogen for αIIbβ3 or vitronectin for αVβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Competition Assay: A fixed concentration of the purified integrin (e.g., αIIbβ3 or αVβ3) is mixed with varying concentrations of the test compound (e.g., this compound).
-
Incubation: The integrin/compound mixture is added to the ligand-coated wells and incubated to allow binding.
-
Detection: Unbound components are washed away. The amount of bound integrin is quantified using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader.
-
Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the integrin-ligand binding.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell adhesion to a specific extracellular matrix protein mediated by a particular integrin.
Methodology:
-
Cell Culture: Cells expressing the integrin of interest (e.g., HEK293 cells transfected to express αVβ3) are cultured and harvested.
-
Plate Coating: 96-well plates are coated with the specific ligand (e.g., vitronectin for αVβ3) and blocked with BSA.
-
Cell Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a control antibody.
-
Adhesion: The treated cells are added to the ligand-coated wells and allowed to adhere for a specific period.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using fluorescently labeled cells and measuring the fluorescence.
-
Data Analysis: The percentage of inhibition of cell adhesion is calculated by comparing the number of adherent cells in the presence of the compound to the number of adherent cells in the control (vehicle-treated) wells.
Signaling Pathways and Specificity Mechanism
The high selectivity of this compound for αIIbβ3 is rooted in its unique binding mechanism. Unlike many integrin antagonists that target the β subunit, this compound binds exclusively to a pocket on the αIIb β-propeller domain.[2] This binding site is not conserved in other integrin α subunits, such as αV, which contributes to its specificity.
Integrin αIIbβ3 Signaling Pathway
Integrin αIIbβ3 signaling is crucial for platelet aggregation. Upon activation by inside-out signals, it binds to fibrinogen, leading to outside-in signaling that promotes platelet spreading, aggregation, and clot retraction.
Caption: this compound inhibits αIIbβ3 outside-in signaling.
Integrin αVβ3 Signaling Pathway
Integrin αVβ3 is involved in various cellular processes, including cell adhesion, migration, and angiogenesis. Its signaling often involves focal adhesion kinase (FAK) and Src kinase.
Caption: αVβ3 signaling and the minimal effect of this compound.
Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of integrin αIIbβ3, with minimal cross-reactivity against αVβ3. This specificity is a critical attribute for its potential therapeutic application in selectively targeting platelet aggregation without interfering with the broader functions of other integrins. Further studies investigating the binding profile of this compound and its analogs against a more comprehensive panel of integrins would provide a more complete understanding of their off-target effects and further solidify their potential as targeted therapeutic agents.
References
A Head-to-Head Comparison of RUC-1 and Other GPIIb/IIIa Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, RUC-1 (also known as RUC-4 or Zalunfiban), against established antagonists such as Abciximab, Eptifibatide, and Tirofiban. This document synthesizes preclinical and clinical data to highlight the performance, mechanism of action, and experimental evaluation of these critical antiplatelet agents.
Introduction to GPIIb/IIIa Inhibitors
Glycoprotein IIb/IIIa inhibitors are potent antiplatelet drugs that target the final common pathway of platelet aggregation. The GPIIb/IIIa receptor (integrin αIIbβ3) is the most abundant receptor on the platelet surface. Upon platelet activation, it undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF), which cross-links platelets, leading to thrombus formation. By blocking this receptor, GPIIb/IIIa inhibitors effectively prevent platelet aggregation regardless of the initial activation stimulus.[1][2] Currently, three parenteral GPIIb/IIIa inhibitors are approved for clinical use: Abciximab, a chimeric monoclonal antibody fragment; Eptifibatide, a cyclic heptapeptide; and Tirofiban, a non-peptide small molecule.[3] this compound represents a new generation of small-molecule GPIIb/IIIa inhibitors with a distinct mechanism of action.[4]
Mechanism of Action: A Key Differentiator
The primary distinction between this compound and the established GPIIb/IIIa inhibitors lies in its unique mechanism of action. While Abciximab, Eptifibatide, and Tirofiban are competitive antagonists that bind to the activated GPIIb/IIIa receptor, this compound is designed to lock the receptor in an inactive conformation. This prevents the conformational changes that expose high-affinity ligand-binding sites.[4] This non-activating inhibition may reduce the risk of thrombocytopenia, a potential side effect associated with some earlier GPIIb/IIIa inhibitors, which can be caused by the exposure of neoepitopes on the receptor that can be targets for antibodies.[4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound (RUC-4) and other GPIIb/IIIa inhibitors. Direct head-to-head comparative studies with standardized assays for all four agents are limited; therefore, data is compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency of GPIIb/IIIa Inhibitors
| Inhibitor | IC50 (ADP-induced Platelet Aggregation) | Notes |
| RUC-4 (Zalunfiban) | 40 ± 9 nM | In human platelet-rich plasma (PRP), unaffected by aspirin.[5] |
| Abciximab | Not typically measured by IC50; dose-dependent inhibition | Demonstrates high-affinity binding and long duration of action. |
| Eptifibatide | Dose-dependent inhibition | Achieves high levels of platelet inhibition with approved dosing regimens.[6] |
| Tirofiban | Dose-dependent inhibition | High-bolus dose regimens are required for potent platelet inhibition. |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Property | RUC-4 (Zalunfiban) | Abciximab | Eptifibatide | Tirofiban |
| Route of Administration | Subcutaneous, Intramuscular, Intravenous[5][7] | Intravenous | Intravenous | Intravenous |
| Onset of Action | < 15 minutes (subcutaneous)[4] | Rapid | Rapid | Rapid |
| Half-life | ~0.3 - 0.6 hours (in non-human primates)[5] | Plasma: 10-30 min; Receptor-bound: hours to days | ~2.5 hours | ~2 hours |
| Duration of Action | Dose-dependent, return to baseline within 2-4 hours[4][5] | Long (up to 48 hours) | Short | Short |
| Receptor Binding | Reversible, locks receptor in inactive state[4] | Irreversible, high affinity | Reversible, competitive | Reversible, competitive |
Experimental Data and Head-to-Head Studies
Clinical studies have provided valuable insights into the comparative efficacy and safety of the approved GPIIb/IIIa inhibitors. A randomized trial comparing Abciximab, Eptifibatide, and Tirofiban in patients undergoing percutaneous coronary intervention (PCI) found that Eptifibatide provided the most consistent platelet inhibition throughout the infusion period.[8][9] Another study showed that Abciximab, Tirofiban, and Eptifibatide at currently recommended doses achieved similar levels of platelet aggregation inhibition.[10]
Preclinical studies on RUC-4 in non-human primates have demonstrated its rapid onset of action, with over 80% inhibition of ADP-induced platelet aggregation within 15-30 minutes of intramuscular or subcutaneous administration.[5][11] The inhibition was dose-dependent and reversible, with platelet function returning towards baseline within a few hours.[5][11] A first-in-human study of RUC-4 confirmed these findings, showing rapid and high-grade platelet inhibition that resolved within two hours, with a favorable safety profile.[4]
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
References
- 1. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Prof. Jur Ten Berg Presents Clinical Trial Results of Zalunfiban (RUC-4), a Novel Platelet Glycoprotein IIb/IIIa Inhibitor (GPI), in STEMI Patients - Diagram Research [diagramresearch.com]
- 8. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
A Comparative Guide to RUC-1 and RUC-4 (Zalunfiban): Structural and Functional Distinctions in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional differences between the initial lead compound, RUC-1, and its advanced analog, RUC-4 (Zalunfiban), a potent antiplatelet agent. The information presented is supported by experimental data to aid in understanding the evolution of this class of αIIbβ3 integrin antagonists.
Introduction
This compound was identified through high-throughput screening as an inhibitor of the platelet integrin receptor αIIbβ3, a critical component in platelet aggregation and thrombus formation.[1] While showing promise, its modest potency led to further structure-based drug design efforts. This resulted in the development of RUC-2, a significantly more potent analog, and subsequently RUC-4 (Zalunfiban), which was engineered from RUC-2 to possess enhanced solubility, making it suitable for subcutaneous administration in acute coronary syndromes.[1][2] This guide will focus on the key structural modifications from this compound to RUC-4 and the resulting impact on their biological activity.
Structural Differences
The core structural scaffold of this compound is N'-(3-hydroxy-2-naphthoyl)cyclohexanecarbohydrazide. In contrast, RUC-4 (Zalunfiban) possesses a more complex heterocyclic structure, chemically known as 2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1][3][4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide.
The key structural evolution from the initial scaffold of this compound to the final structure of RUC-4 involved significant modifications to enhance potency and pharmacokinetic properties. The development path from this compound led to RUC-2, which incorporated a different heterocyclic core to achieve a 100-fold increase in potency. The primary structural difference between RUC-2 and RUC-4 is the substitution of a benzene ring in RUC-2 with a pyridine ring in RUC-4. This seemingly minor change had a profound impact on the molecule's physicochemical properties, most notably a significant increase in aqueous solubility.[2]
Table 1: Chemical Structures of this compound and RUC-4 (Zalunfiban)
| Compound | Chemical Structure |
| This compound |
|
| RUC-4 (Zalunfiban) |
|
Mechanism of Action and Signaling Pathway
Both this compound and RUC-4 exert their antiplatelet effect by targeting the αIIbβ3 integrin receptor on the surface of platelets. This receptor plays a pivotal role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets.
The RUC series of compounds, including RUC-4, have a unique mechanism of action compared to earlier αIIbβ3 antagonists. Instead of mimicking the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen, they bind to a pocket on the αIIb subunit and displace the essential Mg2+ ion from the Metal Ion-Dependent Adhesion Site (MIDAS) in the β3 subunit.[2][5] This displacement locks the αIIbβ3 receptor in an inactive conformation, preventing the conformational changes necessary for ligand binding and subsequent "outside-in" signaling that leads to platelet spreading and clot retraction.[2][6]
Comparative Biological Activity
Table 2: Comparison of Biological Activity
| Parameter | This compound | RUC-4 (Zalunfiban) |
| Target | αIIbβ3 Integrin Receptor | αIIbβ3 Integrin Receptor |
| Mechanism of Action | Binds to αIIb subunit, preventing ligand binding. | Binds to αIIb subunit and displaces Mg2+ from β3 MIDAS, locking the receptor in an inactive state. |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | Modest potency (exact value varies by study) | High potency (IC50 in the nanomolar range)[8] |
| Inhibition of Fibrinogen Binding | Inhibits platelet adhesion to fibrinogen.[1] | Potently inhibits fibrinogen binding. |
| Solubility | Not reported, but subsequent analogs were designed for improved solubility. | High aqueous solubility (60-80 mg/mL), suitable for subcutaneous injection.[1] |
Experimental Protocols
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a standard method to assess platelet function and the inhibitory effect of compounds like this compound and RUC-4.
Workflow:
Protocol:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% light transmission).
-
Incubation: PRP is incubated with various concentrations of the test compound (this compound or RUC-4) or a vehicle control at 37°C in an aggregometer cuvette with constant stirring.
-
Aggregation Measurement: Platelet aggregation is initiated by adding a platelet agonist, such as adenosine diphosphate (ADP). The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP reference. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is then determined.
Fibrinogen Binding Inhibition Assay
This assay measures the ability of a compound to block the binding of fibrinogen to its receptor on activated platelets.
Protocol:
-
Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and gel filtration to remove plasma proteins.
-
Platelet Activation: Platelets are activated with an agonist like ADP in the presence of various concentrations of the test compound (this compound or RUC-4).
-
Fibrinogen Binding: Fluorescently labeled fibrinogen is added to the activated platelet suspension.
-
Flow Cytometry Analysis: The amount of fluorescent fibrinogen bound to the platelets is quantified using a flow cytometer.
-
Data Analysis: The percentage of inhibition of fibrinogen binding is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion
The progression from this compound to RUC-4 (Zalunfiban) represents a successful example of structure-based drug design, leading to a potent and clinically viable antiplatelet agent. The key structural modifications resulted in a compound with a unique mechanism of action that locks the αIIbβ3 receptor in an inactive state, offering high potency and significantly improved solubility. These advancements have positioned Zalunfiban as a promising agent for the acute treatment of thrombotic diseases, with the convenience of subcutaneous administration. This comparative guide highlights the critical structural and functional differences that underscore the evolution of this important class of antiplatelet drugs.
References
- 1. A novel class of ion displacement ligands as antagonists of the αIIbβ3 receptor that limit conformational reorganization of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Hydroxy-N'-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide | C22H16N2O4 | CID 496893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diagramresearch.com [diagramresearch.com]
- 6. linear.es [linear.es]
- 7. ahajournals.org [ahajournals.org]
- 8. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
RUC-1: A Potency Comparison with its More Effective Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiplatelet agent RUC-1 and its more potent derivatives, RUC-2 and Zalunfiban (RUC-4). We will delve into the mechanistic differences that underpin their varying potencies, supported by experimental data, detailed protocols, and a visual representation of their interactions with the target receptor.
Diminished Potency of this compound: A Tale of Two Binding Mechanisms
This compound is an inhibitor of the platelet integrin αIIbβ3, a receptor crucial for platelet aggregation and thrombus formation.[1] While effective, its potency is significantly lower than its structurally related derivatives, RUC-2 and Zalunfiban (RUC-4).[2] The primary reason for this discrepancy lies in their distinct mechanisms of action at the molecular level.
Subsequent structure-based drug design led to the development of RUC-2, a congener of this compound with approximately 100-fold greater potency in blocking platelet aggregation.[2] Further molecular modifications, including the substitution of a benzene ring with a pyridine ring, yielded the even more potent and soluble RUC-4 (Zalunfiban).[2] RUC-4 is reported to be about 20% more potent than RUC-2.[3][4][5][6]
The key to the enhanced potency of the derivatives lies in their dual-engagement with the αIIbβ3 receptor. While this compound binds exclusively to a pocket within the αIIb subunit's β-propeller domain, it makes no contact with the adjacent β3 subunit or its critical Metal Ion-Dependent Adhesion Site (MIDAS).[1][7] This single point of interaction is less effective at inducing the conformational changes required to fully inactivate the receptor.
In contrast, RUC-2 and its successor, RUC-4, not only bind to the same pocket on the αIIb subunit as this compound but also establish a critical interaction with the β3 subunit.[8][9] Specifically, they bind to the glutamic acid 220 residue at the MIDAS, displacing the essential magnesium ion (Mg2+).[2][8][9] This displacement of a key metallic cofactor, coupled with the αIIb binding, effectively locks the αIIbβ3 receptor in an inactive state, thereby preventing the binding of its natural ligands like fibrinogen and inhibiting platelet aggregation with much greater efficiency.[2][8]
Quantitative Comparison of Potency
The difference in potency between this compound and its derivatives has been quantified using in vitro platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
| Compound | Target | Assay | IC50 | Fold Increase in Potency (relative to this compound) |
| This compound | Integrin αIIbβ3 | ADP-induced Platelet Aggregation | ~13 µM | 1x |
| RUC-2 | Integrin αIIbβ3 | ADP-induced Platelet Aggregation | ~90 nM | ~144x |
| Zalunfiban (RUC-4) | Integrin αIIbβ3 | ADP-induced Platelet Aggregation | ~72 nM* | ~180x |
*IC50 of RUC-4 is estimated based on the report that it is ~20% more potent than RUC-2.
Experimental Protocols
The potency of this compound and its derivatives was determined using a standard in vitro ADP-induced platelet aggregation assay.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from healthy human donors via venipuncture into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.
-
First Centrifugation: The citrated whole blood is centrifuged at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature. This "soft spin" separates the red blood cells and white blood cells, leaving the platelet-rich plasma as the supernatant.
-
PRP Isolation: The upper layer of PRP is carefully collected and transferred to a separate sterile tube. The platelet count in the PRP is adjusted if necessary.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrumentation: A light transmission aggregometer is used for this assay. This instrument measures the change in light transmission through a suspension of platelets as they aggregate.
-
Baseline Measurement: A cuvette containing platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood, is used to set the 100% light transmission baseline. A cuvette with PRP establishes the 0% transmission baseline.
-
Incubation with Inhibitor: PRP is incubated with varying concentrations of the test compound (this compound, RUC-2, or RUC-4) for a specified period at 37°C with constant stirring.
-
Induction of Aggregation: Adenosine diphosphate (ADP) is added to the PRP to a final concentration that induces submaximal aggregation in control samples (typically 5-20 µM).
-
Data Acquisition: The aggregometer records the increase in light transmission over time as platelets aggregate. The maximum aggregation percentage is determined.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a dose-response curve.
Mechanism of Action Visualization
The following diagram illustrates the differential binding mechanisms of this compound and its more potent derivative, RUC-2, to the integrin αIIbβ3 receptor.
Caption: Differential binding of this compound and its derivatives to the αIIbβ3 receptor.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RUC-1: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for the investigational antiplatelet agent RUC-1 are not publicly available, guidance can be derived from its closely related analogue, RUC-4 (Zalunfiban). This document provides a comprehensive, step-by-step approach to the safe disposal of this compound, based on the safety data for RUC-4 and general principles of hazardous waste management.
Core Safety and Hazard Information
This compound was the initial codename for a small molecule inhibitor of the platelet integrin αIIbβ3, identified for its antiplatelet activity.[1] Further development led to the creation of RUC-4 (Zalunfiban), a more potent congener.[1] Due to the direct lineage and similar chemical nature, the hazard profile of RUC-4 serves as the best available proxy for determining the safe handling and disposal procedures for this compound.
The primary hazards associated with RUC-4, and by extension this compound, are its potential harm if swallowed and its high toxicity to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound does not enter the environment.
Quantitative Hazard Data for RUC-4 (Zalunfiban)
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols for Safe Disposal
The following protocols are designed to provide a clear, procedural framework for the disposal of this compound waste. These steps are based on established guidelines for hazardous chemical waste disposal.
1. Waste Segregation and Collection:
-
Initial Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous waste. This includes contaminated lab supplies such as gloves, pipette tips, and empty vials.
-
Waste Containers: Use dedicated, properly labeled hazardous waste containers. The containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields or a face shield to protect against splashes.[2]
-
Hand Protection: Use protective gloves suitable for handling chemical compounds.[2]
-
Body Protection: An impervious lab coat or apron is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be worn.[2]
3. Spill Management:
-
Containment: In the event of a spill, immediately contain the material to prevent it from spreading or entering drains.
-
Cleanup: Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed, labeled hazardous waste container. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
4. Final Disposal Procedure:
-
Waste Accumulation: Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Disposal Request: Arrange for the collection of the hazardous waste by an approved waste disposal contractor. Do not attempt to dispose of this compound waste down the drain or in regular trash.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final disposal.
This procedural guide, based on the available data for the closely related compound RUC-4, provides a robust framework for the safe and compliant disposal of this compound. Adherence to these protocols is essential for protecting laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling RUC-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for RUC-1, a novel αIIbβ3-specific small molecule antagonist. Given that specific safety data for this compound is not publicly available, these recommendations are based on best practices for handling new and potentially hazardous chemical entities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| General Laboratory Work | Laboratory coat, safety glasses with side shields, nitrile gloves, closed-toe shoes, and long pants.[1][2] |
| Handling Stock Solutions | Chemical splash goggles, laboratory coat, nitrile gloves (consider double gloving), closed-toe shoes, and long pants.[1][2] |
| Weighing and Preparing Solutions | Enclosure with local exhaust ventilation (e.g., fume hood), laboratory coat, safety glasses, and nitrile gloves. |
| Risk of Aerosol Generation | Use of a certified chemical fume hood is mandatory. Additional respiratory protection may be necessary based on a risk assessment. |
| Cleaning Spills | Chemical-resistant gloves, disposable lab coat or gown, safety goggles, and appropriate respiratory protection depending on the spill size and location. |
It is crucial to always inspect PPE for integrity before use and to receive proper training on its correct application and removal to prevent contamination.[3]
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure the integrity of experiments involving this compound.
Experimental Workflow:
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
